3-(Benzimidazol-1-yl)propanal
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(benzimidazol-1-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUAWKZCCFADRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621567 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153893-09-5 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Benzimidazol-1-yl)propanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization profile for the novel compound 3-(Benzimidazol-1-yl)propanal. The methodologies and data presented are based on established principles of benzimidazole chemistry and spectroscopic analysis of analogous structures. Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of new benzimidazole-based therapeutic agents.
Synthesis of this compound
The synthesis of N-substituted benzimidazoles is a well-established area of organic chemistry.[1][2][3] A common and effective method involves the N-alkylation of the benzimidazole ring with a suitable alkyl halide in the presence of a base. For the synthesis of this compound, a direct reaction with 3-halopropanal is challenging due to the high reactivity of the aldehyde functional group. A more robust approach involves the use of a protected aldehyde, such as a propanal acetal, followed by deprotection.
Proposed Synthetic Pathway:
The proposed two-step synthesis involves the N-alkylation of benzimidazole with a 3-halopropanal acetal, followed by acidic hydrolysis to yield the target aldehyde.
Experimental Protocol:
Step 1: Synthesis of this compound diethyl acetal
-
To a solution of benzimidazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzimidazolide anion.
-
Add 3-bromopropionaldehyde diethyl acetal (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure acetal intermediate.
Step 2: Synthesis of this compound
-
Dissolve the purified this compound diethyl acetal in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 2M HCl).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.
-
After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the final product, this compound.
Characterization
The structural elucidation of the synthesized this compound would be accomplished using standard spectroscopic techniques. The expected data, based on the analysis of similar N-substituted benzimidazoles and propanal derivatives, are summarized below.[4]
Characterization Workflow:
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Aldehydic proton (CHO) signal around 9.8 ppm (triplet).- Aromatic protons of the benzimidazole ring in the range of 7.2-8.0 ppm.- Methylene protons adjacent to the nitrogen (N-CH₂) as a triplet around 4.5 ppm.- Methylene protons adjacent to the carbonyl group (CH₂-CHO) as a triplet of doublets around 3.0 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 200 ppm.- Aromatic carbons in the range of 110-145 ppm.- Methylene carbon adjacent to nitrogen (N-CH₂) around 45 ppm.- Methylene carbon adjacent to the carbonyl (CH₂-CHO) around 40 ppm. |
| IR (Infrared) Spectroscopy | - Strong C=O stretching vibration for the aldehyde at approximately 1720-1740 cm⁻¹.- C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.- C=N and C=C stretching vibrations of the benzimidazole ring in the 1450-1650 cm⁻¹ region.- Aromatic C-H stretching above 3000 cm⁻¹. |
| Mass Spectrometry (MS) | - Expected molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₀H₁₀N₂O (174.19 g/mol ).- Fragmentation pattern likely to show loss of the propanal side chain or fragments corresponding to the benzimidazole moiety. |
| Melting Point | To be determined experimentally. |
Quantitative Data Summary:
Table 2: Predicted ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| CHO | ~9.8 | Triplet (t) |
| Aromatic-H | ~7.2 - 8.0 | Multiplet (m) |
| N-CH₂ | ~4.5 | Triplet (t) |
| CH₂-CHO | ~3.0 | Triplet of Doublets (td) |
Table 3: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~200 |
| Aromatic-C | ~110 - 145 |
| N-CH₂ | ~45 |
| CH₂-CHO | ~40 |
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (aldehyde) | ~1720 - 1740 |
| C-H (aldehyde) | ~2720, ~2820 |
| C=N, C=C (aromatic) | ~1450 - 1650 |
| C-H (aromatic) | >3000 |
Potential Applications and Further Research
Benzimidazole-containing compounds are known to exhibit a wide array of pharmacological activities.[5] The introduction of a reactive aldehyde functionality in this compound opens up possibilities for its use as a versatile intermediate in the synthesis of more complex drug candidates. For instance, the aldehyde group can readily undergo reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce further diversity and functionality.
Further research should focus on the experimental validation of the proposed synthetic route and a thorough characterization of the final compound. Subsequent biological screening of this compound and its derivatives could uncover novel therapeutic applications. The exploration of its potential as an antiviral, anticancer, or antimicrobial agent would be a logical next step, given the established bioactivities of the benzimidazole scaffold.[6][7]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 3-(Benzimidazol-1-yl)propanal: A Technical Overview
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 3-(Benzimidazol-1-yl)propanal.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.8 | t | 1H | -CHO |
| ~8.1 | s | 1H | N=CH-N |
| ~7.8 - 7.3 | m | 4H | Ar-H |
| ~4.4 | t | 2H | N-CH₂- |
| ~3.0 | t | 2H | -CH₂-CHO |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (aldehyde) |
| ~144 | N=C-N |
| ~143, ~134 | Ar-C (quaternary) |
| ~124, ~123, ~121, ~110 | Ar-CH |
| ~45 | N-CH₂ |
| ~42 | -CH₂-CHO |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2900 - 2800 | Medium | C-H stretch (aliphatic) |
| ~2750 | Medium, Sharp | C-H stretch (aldehyde) |
| ~1725 | Strong, Sharp | C=O stretch (aldehyde) |
| ~1615, ~1495, ~1460 | Medium to Strong | C=C and C=N stretch (benzimidazole ring) |
| ~1380 | Medium | C-N stretch |
| ~750 | Strong | C-H bend (ortho-disubstituted benzene) |
Predicted Mass Spectrometry Fragmentation
Under electron ionization (EI) mass spectrometry, this compound is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve:
-
α-cleavage: Loss of the propanal side chain, leading to a stable benzimidazolyl cation.
-
McLafferty rearrangement: If sterically possible, a hydrogen atom from the γ-carbon could be transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
-
Cleavage of the propanal side chain: Fragmentation at the C-C bonds of the propanal moiety.
-
Fragmentation of the benzimidazole ring: As is characteristic for benzimidazoles, sequential loss of HCN is anticipated.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The solution should be free of any particulate matter.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve homogeneity.[3]
-
¹H NMR: Acquire the proton NMR spectrum. Parameters such as the number of scans, spectral width, and relaxation delay are optimized to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): If the compound is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5]
-
Sample Preparation (Solid/Mull): If the compound is a solid, it can be ground into a fine powder and mixed with a mulling agent (e.g., Nujol) to form a paste, which is then placed between salt plates.[5]
-
Data Acquisition: Place the sample holder in the IR spectrometer. A background spectrum is typically run first. The sample spectrum is then recorded, and the background is automatically subtracted. The resulting spectrum shows the percentage of transmittance versus wavenumber.[6]
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer through various methods, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7]
-
Ionization: The molecules are ionized in the ion source. For volatile compounds, Electron Ionization (EI) is common. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.[8]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).[7]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[8]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. scispace.com [scispace.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. webassign.net [webassign.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. zefsci.com [zefsci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of "3-(Benzimidazol-1-yl)propanal"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Benzimidazol-1-yl)propanal. Due to the limited availability of data for this specific aldehyde, this guide also includes information on its immediate precursor, 3-(1H-Benzimidazol-2-yl)propan-1-ol, to provide a more complete profile. Benzimidazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2][3]
Physical and Chemical Properties
| Property | Value | Source Compound |
| Molecular Formula | C10H10N2O | This compound |
| Molecular Weight | 174.20 g/mol | This compound |
| CAS Number | 2403-66-9 | 3-(1H-Benzimidazol-2-yl)propan-1-ol[4] |
| Molecular Formula | C10H12N2O | 3-(1H-Benzimidazol-2-yl)propan-1-ol[4] |
| Molecular Mass | 176.22 g/mol | 3-(1H-Benzimidazol-2-yl)propan-1-ol[4] |
| Melting Point | 159-161 °C | 3-(1H-Benzimidazol-2-yl)propan-1-ol[4] |
| InChI | InChI=1S/C10H12N2O/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) | 3-(1H-Benzimidazol-2-yl)propan-1-ol[4] |
| Canonical SMILES | OCCCC1=NC=2C=CC=CC2N1 | 3-(1H-Benzimidazol-2-yl)propan-1-ol[4] |
Note: The table presents data for 3-(1H-Benzimidazol-2-yl)propan-1-ol as a reference due to the absence of specific data for this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of its corresponding alcohol, 3-(1H-Benzimidazol-2-yl)propan-1-ol.[5] This is a common and effective method for the preparation of aldehydes from primary alcohols.
Materials:
-
3-(1H-Benzimidazol-2-yl)propan-1-ol
-
Pyridinium chlorochromate (PCC) or other mild oxidizing agents (e.g., Dess-Martin periodinane)
-
Dichloromethane (DCM) as solvent
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve 3-(1H-Benzimidazol-2-yl)propan-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidation: Add pyridinium chlorochromate (PCC) portion-wise to the stirred solution at room temperature. The amount of PCC should be in slight molar excess (typically 1.5 equivalents) relative to the alcohol.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts and excess PCC. Wash the silica gel pad with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Chemical Reactivity and Biological Significance
Benzimidazole derivatives are known to undergo various chemical reactions, including electrophilic substitution on the benzene ring and N-alkylation or N-acylation at the imidazole nitrogen. The aldehyde functional group in this compound allows for a range of subsequent reactions, such as reductive amination, Wittig reactions, and aldol condensations, making it a versatile intermediate for the synthesis of more complex molecules.
The benzimidazole core is a key pharmacophore found in numerous pharmaceuticals with a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal: Benzimidazole derivatives have shown potent activity against various bacteria and fungi.[1]
-
Anticancer: Certain substituted benzimidazoles exhibit anticancer properties.[1][5]
-
Anti-inflammatory: Some derivatives have been identified as inhibitors of inflammatory pathways, such as the NLRP3 inflammasome.[6]
-
Antiviral and Anthelmintic: This class of compounds is well-established in antiviral and anthelmintic therapies.[2]
The diverse biological activities of benzimidazoles stem from their ability to interact with various biological targets.
Visualizations
Synthesis Workflow for this compound
The following diagram illustrates the synthetic pathway from o-phenylenediamine to this compound.
References
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | 121356-81-8 | Benchchem [benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
"3-(Benzimidazol-1-yl)propanal" CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(Benzimidazol-1-yl)propanal. Due to the limited availability of direct experimental data for this specific compound, this paper leverages established knowledge of the benzimidazole scaffold and related derivatives to offer a predictive and informative resource.
Core Compound: this compound
While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, its molecular structure and properties can be confidently deduced from its IUPAC name.
Molecular Structure:
The molecule consists of a benzimidazole ring system where the nitrogen at position 1 is substituted with a propanal group.

Physicochemical Properties (Predicted):
The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its chemical structure and provide a useful baseline for experimental design.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | 3-(1H-Benzimidazol-1-yl)propanal |
| Topological Polar Surface Area | 42.0 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| LogP (Predicted) | 1.5 |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached via a two-step process involving the N-alkylation of benzimidazole followed by the oxidation of the resulting primary alcohol.
Logical Workflow for Synthesis
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 3-(Benzimidazol-1-yl)propan-1-ol (Intermediate)
This protocol is a general procedure for the N-alkylation of benzimidazole.[1][2][3][4]
Materials:
-
Benzimidazole
-
3-Chloropropan-1-ol or 3-Bromopropan-1-ol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzimidazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloropropan-1-ol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(Benzimidazol-1-yl)propan-1-ol.
Experimental Protocol: Oxidation to this compound
This protocol describes the oxidation of a primary alcohol to an aldehyde using a mild oxidizing agent to prevent over-oxidation to a carboxylic acid.[5][6][7][8][9]
Materials:
-
3-(Benzimidazol-1-yl)propan-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Diethyl ether
Procedure:
-
Dissolve 3-(Benzimidazol-1-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane.
-
Add PCC (1.5 eq) or DMP (1.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
Biological Activity and Potential Applications
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[10][11][12][13][14] While specific data for this compound is not available, its structural features suggest potential for similar activities.
Potential Biological Activities:
-
Anticancer: Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[10][11][12][13]
-
Antimicrobial: The benzimidazole core is found in several antimicrobial agents, and novel derivatives are frequently screened for antibacterial and antifungal properties.[15][16][17]
-
Anti-inflammatory: Some benzimidazoles have shown anti-inflammatory effects, potentially through the inhibition of inflammatory pathways.
Representative Biological Data for Benzimidazole Derivatives:
The following table presents IC₅₀ values for various benzimidazole derivatives against different cancer cell lines, illustrating the potential potency of this class of compounds.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Chrysin Benzimidazole Derivative | MFC (Gastric Cancer) | 25.72 ± 3.95 | Wang et al.[18] |
| Thiazolidinedione Benzimidazole | PC-3 (Prostate Cancer) | 0.096 - 0.63 | Sharma et al.[19] |
| Benzimidazole Hydrazone | CEM (Leukemia) | 0.98 ± 0.02 | Onnis et al.[19] |
| Dual EGFR/BRAFV600E Inhibitor | Leukemia Subpanel (GI₅₀) | Selective | Al-Ostath et al.[13] |
General Protocol for In Vitro Anticancer Screening
This protocol provides a general workflow for assessing the cytotoxic activity of a novel compound like this compound against cancer cell lines.
Caption: Workflow for in vitro cytotoxicity screening.
Potential Signaling Pathway Involvement
Based on the known mechanisms of action of other benzimidazole anticancer agents, this compound could potentially exert its effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[10][12]
Caption: Hypothetical signaling pathway modulation by this compound.
This guide serves as a foundational document for researchers interested in the synthesis and evaluation of this compound. The provided protocols and predictive data offer a solid starting point for further investigation into the chemical and biological properties of this and related benzimidazole derivatives.
References
- 1. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nveo.org [nveo.org]
- 13. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 15. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cymitquimica.com [cymitquimica.com]
Potential Biological Activities of 3-(Benzimidazol-1-yl)propanal Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the potential biological activities of derivatives of "3-(Benzimidazol-1-yl)propanal," a specific class of N-substituted benzimidazoles. While direct experimental data on the propanal derivatives themselves are limited in the current literature, this document extrapolates potential activities based on closely related structures and the broader benzimidazole class. This guide provides a comprehensive overview of potential antimicrobial and anticancer activities, detailed experimental protocols for their evaluation, and a summary of key signaling pathways implicated in the anticancer effects of benzimidazole derivatives. All quantitative data from cited studies on analogous compounds are presented in structured tables, and key experimental and biological pathways are visualized using Graphviz diagrams.
Introduction to Benzimidazole Derivatives
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings. This core structure is found in various biologically active molecules, including vitamin B12.[1] The versatility of the benzimidazole ring, particularly the ease of substitution at the N-1 and C-2 positions, has allowed for the synthesis of a vast library of derivatives with diverse pharmacological properties.[2][3] These include antimicrobial, anticancer, antiviral, anti-inflammatory, and anthelmintic activities.[1][2] This guide will specifically explore the potential of derivatives based on the "this compound" scaffold.
Potential Antimicrobial Activity
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of derivatives of 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide, as reported by Kamal, A. M., et al. (2000). The activity was assessed using the disk diffusion method, and the diameter of the inhibition zone is indicative of the compound's efficacy.
| Compound ID | Structure/Modification | Test Organism | Inhibition Zone (mm) |
| 2 | 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1][3][4]-oxadiazole-2(3H)-thione | Bacillus cereus | 18 |
| Escherichia coli | 11 | ||
| 3a | Mannich base of compound 2 with diethylamine | Bacillus cereus | 12 |
| 4 | 1-[(1-amino-2-mercapto-1,3,4-triazol-5-yl)ethyl]-2-methylbenzimidazole | Bacillus cereus | 14 |
| 9a | Schiff's base of compound 1 with p-methoxybenzaldehyde | Bacillus cereus | 15 |
| 10c | Thiazolidinone derivative of Schiff's base with o-chlorobenzaldehyde | Bacillus cereus | 12 |
| Gentamycin | Standard Antibiotic | Bacillus cereus | 22 |
| Ampicillin | Standard Antibiotic | Escherichia coli | 20 |
Data extracted from Kamal, A. M., et al. (2000).
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum adjusted to 0.5 McFarland turbidity standard
-
Sterile forceps or disk dispenser
-
Paper disks impregnated with the test compound at a known concentration
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending several colonies from a pure culture in sterile broth or saline. The turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.[5]
-
Application of Disks: Using sterile forceps, paper disks impregnated with the test compounds are placed on the surface of the inoculated agar. The disks should be pressed down gently to ensure complete contact with the agar.[5]
-
Incubation: The plates are inverted and incubated at 37°C for 16-24 hours.
-
Interpretation of Results: After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[1]
Potential Anticancer Activity
The benzimidazole scaffold is a prominent feature in a number of approved and experimental anticancer drugs. These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. While no specific anticancer data for "this compound" derivatives were identified in the reviewed literature, the extensive research on other benzimidazole analogs strongly suggests their potential as anticancer agents.
Quantitative Anticancer Data (Illustrative Examples)
The following table provides illustrative examples of the in vitro anticancer activity of various benzimidazole derivatives against different human cancer cell lines. This data is intended to demonstrate the potential of the benzimidazole scaffold, but it is important to note that these are not derivatives of "this compound".
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-triazole hybrids | HCT-116 (Colon) | 3.87 - 8.34 | |
| HepG2 (Liver) | 3.87 - 8.34 | ||
| MCF-7 (Breast) | 3.87 - 8.34 | ||
| HeLa (Cervical) | 3.87 - 8.34 | ||
| Fluoro aryl benzimidazole | HOS (Osteosarcoma) | 1.8 | |
| G361 (Melanoma) | 2.0 | ||
| MCF-7 (Breast) | 2.8 | ||
| K-562 (Leukemia) | 7.8 | ||
| Benzimidazole-oxadiazole derivatives | PANC-1 (Pancreatic) | 5.5 | |
| A549 (Lung) | 0.3 | ||
| MCF-7 (Breast) | 0.5 |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Implicated Signaling Pathways in Anticancer Activity
Benzimidazole derivatives have been shown to modulate several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for the rational design and development of new anticancer agents.
EGFR/HER2 Signaling Pathway
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that play a pivotal role in cell proliferation and survival. Their overexpression or mutation is common in various cancers, including breast and lung cancer. Small molecule inhibitors, including some benzimidazole derivatives, can block the kinase activity of these receptors, thereby inhibiting downstream signaling cascades like the PI3K/Akt and MAPK/Erk pathways.
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. Several benzimidazole-based compounds have been developed as inhibitors of PI3K and/or mTOR, demonstrating their potential to disrupt this critical cancer-promoting pathway.[2]
JNK Signaling Pathway and Apoptosis
The c-Jun N-terminal kinase (JNK) signaling pathway is a component of the mitogen-activated protein kinase (MAPK) cascade and plays a crucial role in apoptosis (programmed cell death). Activation of the JNK pathway can lead to the phosphorylation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately triggering cell death. Some anticancer agents, including certain benzimidazole derivatives, have been shown to induce apoptosis through the activation of the JNK pathway.
Conclusion and Future Directions
Derivatives of "this compound" represent a promising, yet underexplored, class of compounds. Based on the extensive literature on the broader benzimidazole family and closely related analogs, it is reasonable to hypothesize that these derivatives possess significant antimicrobial and anticancer potential. The provided experimental protocols offer a clear roadmap for the synthesis and biological evaluation of novel derivatives within this class. Future research should focus on the synthesis of a library of "this compound" derivatives and their systematic screening for antimicrobial and anticancer activities. Positive hits should then be subjected to further investigation to elucidate their precise mechanisms of action and to identify the key signaling pathways they modulate. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Mechanistic Insights into 1-Substituted Benzimidazole Analogs: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the mechanism of action for "3-(Benzimidazol-1-yl)propanal" is not available in the current scientific literature. This guide provides a comprehensive overview of the preliminary mechanistic studies on structurally related 1-substituted benzimidazole derivatives to serve as a foundational resource for researchers and drug development professionals investigating this class of compounds. The methodologies and potential mechanisms outlined herein are based on analogous compounds and are intended to provide a framework for the investigation of novel benzimidazole derivatives like this compound.
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of benzimidazole have been extensively explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the benzimidazole ring system, with the N-1 and C-2 positions being particularly crucial for their pharmacological effects.[6][7] This guide will delve into the common mechanisms of action being investigated for 1-substituted benzimidazole analogs, supported by quantitative data from representative studies and detailed experimental protocols.
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
A significant area of investigation for benzimidazole derivatives is their potential to modulate inflammatory pathways. Two key targets that have been identified for certain analogs are the Cyclooxygenase-2 (COX-2) enzyme and the NLRP3 inflammasome.
Inhibition of Cyclooxygenase-2 (COX-2)
Several 2-substituted benzimidazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[8] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]
Quantitative Data for Representative COX-2 Inhibitors:
| Compound ID | Structure | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5a | 2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo[9][10]imidazo[1,2-a]pyrimidine | 0.05 | >10 | >200 | [11] |
| Celecoxib | (Reference Drug) | 0.06 | 7.6 | 126.7 | [11] |
| 4a | Novel Benzimidazole Derivative | 0.23 | - | - | [8] |
| 6 | Novel Benzimidazole Derivative | 0.13 | - | - | [8] |
| 9 | Novel Benzimidazole Derivative | 0.15 | - | - | [8] |
| Indomethacin | (Reference Drug) | 0.41 | - | - | [8] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The in vitro inhibitory activity of test compounds against COX-2 can be determined using a variety of commercially available assay kits, often employing a colorimetric or fluorometric method.
-
Preparation of Reagents: All reagents, including the COX-2 enzyme, arachidonic acid (substrate), and detection reagents, are prepared according to the manufacturer's instructions.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the COX-2 enzyme in a reaction buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Detection: After a set incubation time, the reaction is stopped, and the amount of prostaglandin produced is measured. This is often done by measuring the absorbance or fluorescence of a product generated by a secondary reaction with the prostaglandin.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines like IL-1β.[12] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[13][14] Certain benzimidazole derivatives have been identified as inhibitors of the NLRP3 inflammasome.[13]
Quantitative Data for a Representative NLRP3 Inflammasome Inhibitor:
| Compound ID | Description | IL-1β Secretion IC50 | Cell Line | Reference |
| MCC-950 | Potent and selective NLRP3 inhibitor (Reference) | ~3 nM | In vitro | [13] |
Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This assay typically involves the use of immune cells, such as macrophages, that are stimulated to activate the NLRP3 inflammasome.
-
Cell Culture: A suitable cell line, such as THP-1 human monocytes, is cultured and differentiated into macrophages.
-
Priming (Signal 1): The macrophages are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.[12]
-
Compound Treatment: The primed cells are then treated with various concentrations of the test benzimidazole derivatives for a specific duration.
-
Activation (Signal 2): The NLRP3 inflammasome is then activated by a second stimulus, such as ATP, which induces the assembly of the inflammasome complex and the secretion of IL-1β.[12]
-
Quantification of IL-1β: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of the test compounds on IL-1β secretion is calculated, and the IC50 values are determined.
Signaling Pathway Diagram: NLRP3 Inflammasome Activation and Inhibition
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of benzimidazole derivatives.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[2][10]
Quantitative Data for Representative Antimicrobial Benzimidazoles:
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 23 | Salmonella typhimurium | 0.1 | [10] |
| 24 | Salmonella typhimurium | 0.1 | [10] |
| 66a | Staphylococcus aureus | 3.12 | [15] |
| 66a | Escherichia coli | 3.12 | [15] |
| Chloramphenicol | Staphylococcus aureus (Reference) | 12.50 | [15] |
| Chloramphenicol | Escherichia coli (Reference) | 6.25 | [15] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Tube Dilution Method
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a series of test tubes.
-
Inoculation: Each tube is inoculated with the standardized microbial suspension.
-
Incubation: The tubes are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16][17]
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively investigated, with some compounds showing potent activity against a wide range of cancer cell lines.[4][5]
Quantitative Data for Representative Anticancer Benzimidazoles:
| Compound ID | Cancer Cell Line | GI50 (µM) | Proposed Target | Reference |
| 3e (NSC: 765733/1) | HOP-92 (Non-small cell lung) | 0.19 | Topoisomerase | [18] |
| 11a | NCI-60 Panel (average) | 0.16 - 3.6 | Human Topoisomerase I | [19] |
| 12a | NCI-60 Panel (average) | 0.16 - 3.6 | Human Topoisomerase I | [19] |
| 12b | NCI-60 Panel (average) | 0.16 - 3.6 | Human Topoisomerase I | [19] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye.
-
Washing and Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[17][18]
Experimental Workflow Diagram: Screening of Benzimidazole Derivatives for Biological Activity
Caption: A generalized workflow for the biological evaluation of novel benzimidazole derivatives.
Conclusion
While specific mechanistic data for this compound remains to be elucidated, the broader class of 1-substituted benzimidazole derivatives demonstrates significant potential as modulators of various biological pathways, including those involved in inflammation, microbial growth, and cancer. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute preliminary studies on novel benzimidazole compounds. Future investigations should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to facilitate their development as potential therapeutic agents.
References
- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, and Anti-inflammatory Activities of Some Novel Benzimidazole Derivatives as Potential Cyclo-oxygenase-2 Inhibitors [ejchem.journals.ekb.eg]
- 9. Synthesis and antimicrobial activity of new 2-substituted benzimidazoles [wisdomlib.org]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 13. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological profile of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 19. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
3-(Benzimidazol-1-yl)propanal: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
Solubility Data
Direct quantitative solubility data for 3-(Benzimidazol-1-yl)propanal is not available in the cited literature. However, the general solubility characteristics of benzimidazole derivatives can provide an estimation of its behavior. Benzimidazoles are typically weakly basic compounds. The parent benzimidazole is soluble in hot water and alcohol but has limited solubility in less polar organic solvents like benzene and ether.[2]
The solubility of benzimidazole derivatives is significantly influenced by the nature of their substituents. The introduction of a non-polar N-alkyl group, such as the propanal side chain in this compound, is expected to increase its lipophilicity and, consequently, its solubility in organic solvents while potentially decreasing its aqueous solubility compared to the unsubstituted benzimidazole. Conversely, the polar aldehyde group may contribute to some degree of aqueous solubility. Benzimidazole derivatives are generally soluble in dilute aqueous acid solutions due to the formation of protonated, more soluble species.
A summary of the expected solubility profile is presented in Table 1.
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers (pH 7.4) | Low to Moderate | The N-alkyl side chain increases lipophilicity. The polar aldehyde may offer some aqueous solubility. |
| Dilute Aqueous Acid (e.g., 0.1 N HCl) | High | Protonation of the benzimidazole ring nitrogen atoms increases aqueous solubility. |
| Polar Organic Solvents (e.g., Ethanol, DMSO) | High | Expected to be soluble due to the presence of the polar benzimidazole ring and aldehyde group. |
| Non-polar Organic Solvents (e.g., Hexane) | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
Stability Data
The benzimidazole ring system is known for its high chemical stability.[2] However, the overall stability of this compound will also be dictated by its side chain. Aldehydes are susceptible to oxidation to carboxylic acids and can participate in various other reactions.
A comprehensive stability assessment should consider degradation under various conditions, including pH, temperature, light, and in the presence of oxidative or metabolic enzymes. While specific stability data for the target compound is unavailable, Table 2 outlines the key stability aspects to be evaluated for benzimidazole derivatives.
Table 2: Key Stability Parameters for Benzimidazole Derivatives
| Stability Type | Conditions | Potential Degradation Pathways |
| Chemical Stability | ||
| pH Stability | Acidic, neutral, and basic conditions | Hydrolysis of substituents, ring opening (extreme conditions). For this compound, the aldehyde group may be susceptible to reactions under different pH conditions. |
| Thermal Stability | Elevated temperatures | General decomposition. |
| Photostability | Exposure to UV/Visible light | Photodegradation, often involving radical mechanisms. |
| Oxidative Stability | Presence of oxidizing agents (e.g., H₂O₂) | Oxidation of the benzimidazole ring or susceptible functional groups. The aldehyde group in this compound is prone to oxidation to a carboxylic acid. |
| Metabolic Stability | ||
| In vitro (microsomes, hepatocytes) | Incubation with liver fractions | Phase I (e.g., oxidation, reduction) and Phase II (e.g., glucuronidation) metabolism. The aldehyde group may be reduced to an alcohol or oxidized to a carboxylic acid. |
Experimental Protocols
To determine the precise solubility and stability of this compound, a series of standardized experiments should be conducted.
Solubility Determination
1. Kinetic Solubility Assay: This high-throughput method provides an early assessment of solubility.
-
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.
-
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, serially dilute the stock solution with DMSO.
-
Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering.
-
The kinetic solubility is defined as the concentration of the compound in the last clear well.
-
2. Thermodynamic Solubility Assay (Shake-Flask Method): This method determines the equilibrium solubility and is considered the gold standard.
-
Principle: An excess of the solid compound is equilibrated with a solvent over a prolonged period, and the concentration of the dissolved compound in the saturated solution is measured.
-
Methodology:
-
Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, buffered solutions at various pH values, organic solvents).
-
Agitate the vials at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Stability Assessment
1. Chemical Stability Testing: This evaluates the intrinsic stability of the compound under various environmental conditions.
-
Principle: The compound is subjected to stressed conditions (e.g., different pH, temperature, light) for a defined period, and the remaining amount of the parent compound is quantified.
-
Methodology:
-
Prepare solutions of this compound in various aqueous buffers (e.g., pH 3, 7, 9).
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C) and protected from light.
-
For photostability, expose a solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
At specified time points, withdraw aliquots and analyze the concentration of the parent compound and the formation of any degradation products by a stability-indicating HPLC method.
-
2. In Vitro Metabolic Stability Assay: This assay predicts the susceptibility of the compound to metabolism by liver enzymes.
-
Principle: The compound is incubated with liver microsomes or hepatocytes, and its disappearance over time is monitored.
-
Methodology:
-
Incubate this compound at a low concentration (e.g., 1 µM) with liver microsomes (human or other species) in the presence of NADPH (a cofactor for P450 enzymes).
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Potential Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exert their biological effects through various mechanisms, often involving interactions with key signaling pathways.[1][10] Given the frequent association of benzimidazoles with anticancer activity, a plausible mechanism of action for a novel derivative could involve the modulation of pathways critical for cancer cell proliferation and survival.
Below is a conceptual diagram illustrating a simplified signaling pathway that is often dysregulated in cancer and could be a potential target for a benzimidazole-based compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. isca.me [isca.me]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Benzimidazol-1-yl)propanal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of "3-(Benzimidazol-1-yl)propanal," a potentially valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on established synthetic methodologies for the N-alkylation of benzimidazoles, followed by the deprotection of an aldehyde functionality.
Introduction
Benzimidazole and its derivatives are crucial heterocyclic scaffolds in the development of new therapeutic agents, exhibiting a wide range of biological activities. The title compound, this compound, possesses a reactive aldehyde group, making it a versatile intermediate for the synthesis of more complex molecules through various chemical transformations such as reductive amination, Wittig reactions, and aldol condensations. This protocol details a reliable two-step synthesis suitable for laboratory-scale preparation.
Experimental Protocols
The synthesis of this compound is achieved through a two-step process:
-
Step 1: N-Alkylation of Benzimidazole with 3-Bromopropionaldehyde diethyl acetal
-
Step 2: Acid-catalyzed hydrolysis of the acetal to the aldehyde
Step 1: Synthesis of 1-(3,3-Diethoxypropyl)-1H-benzimidazole
This step involves the N-alkylation of benzimidazole with 3-bromopropionaldehyde diethyl acetal in the presence of a base.
Materials:
-
Benzimidazole
-
3-Bromopropionaldehyde diethyl acetal
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add benzimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add N,N-dimethylformamide (DMF) to dissolve the reagents.
-
To this stirred suspension, add 3-bromopropionaldehyde diethyl acetal (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzimidazole is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(3,3-diethoxypropyl)-1H-benzimidazole.
Step 2: Synthesis of this compound
This step involves the acid-catalyzed hydrolysis of the diethyl acetal to the desired aldehyde.
Materials:
-
1-(3,3-Diethoxypropyl)-1H-benzimidazole
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the 1-(3,3-diethoxypropyl)-1H-benzimidazole (1.0 eq) obtained from Step 1 in tetrahydrofuran (THF).
-
Add 2M aqueous hydrochloric acid (HCl) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reagent 1 (eq) | Reagent 2 (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Benzimidazole (1.0) | 3-Bromopropionaldehyde diethyl acetal (1.2) | K₂CO₃ (1.5) | DMF | 80-90 | 12-16 | 75-85 |
| 2 | 1-(3,3-Diethoxypropyl)-1H-benzimidazole (1.0) | 2M HCl (excess) | - | THF/Water | Room Temp. | 4-6 | 80-90 |
Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions and purification.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Synthetic workflow for this compound.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reagents used are hazardous and should be handled with care.
Application Notes and Protocols for Antimicrobial Assays of 3-(Benzimidazol-1-yl)propanal
Disclaimer: The following application notes and protocols are provided as a general guideline for researchers, scientists, and drug development professionals interested in evaluating the antimicrobial properties of "3-(Benzimidazol-1-yl)propanal". As of the date of this document, specific antimicrobial activity data for "this compound" has not been reported in the peer-reviewed scientific literature. The methodologies described are based on standard antimicrobial susceptibility testing procedures and the known antimicrobial potential of the broader benzimidazole class of compounds. Experimental validation is required to determine the actual antimicrobial profile of "this compound".
Application Notes
The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The antimicrobial potential of benzimidazole derivatives has been attributed to various mechanisms of action, such as the inhibition of nucleic acid synthesis, disruption of folate biosynthesis, and interference with microbial DNA gyrase.
"this compound" is a benzimidazole derivative that warrants investigation for its potential antimicrobial effects. Its structural features suggest that it may interact with microbial targets. These application notes provide a framework for the initial screening and characterization of the antimicrobial activity of this compound against a panel of clinically relevant bacterial and fungal strains.
The primary objectives of the proposed assays are:
-
To determine the in vitro antimicrobial activity of "this compound" against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
To quantify the potency of the compound by determining its Minimum Inhibitory Concentration (MIC) and, if applicable, its Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
-
To establish a preliminary understanding of its spectrum of activity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol outlines the determination of the MIC of "this compound" using the broth microdilution method, a standard and widely accepted technique for antimicrobial susceptibility testing.
Materials:
-
"this compound" (test compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of "this compound" in DMSO at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add an additional 100 µL of the test compound stock solution (appropriately diluted in broth) to the first column of wells, resulting in the highest test concentration.
-
-
Serial Dilutions: Perform a two-fold serial dilution of the compound across the plate by transferring 100 µL from the first column to the second, mixing, and repeating this process down to the tenth column. Discard the final 100 µL from the tenth column. The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).
-
Inoculum Preparation:
-
Culture the microbial strains overnight on appropriate agar plates.
-
Prepare a suspension of each microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Agar Disk Diffusion Assay (Qualitative Screening)
This method provides a preliminary, qualitative assessment of the antimicrobial activity of "this compound".
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
"this compound" stock solution
-
Microbial inoculum (prepared as in the MIC protocol)
-
Positive control antibiotic disks
-
Sterile swabs
Procedure:
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the "this compound" solution (e.g., 10 µ g/disk ).
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Place a positive control antibiotic disk and a blank disk (with solvent only) on each plate.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
Data Presentation
Quantitative data from the MIC assays should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms
| Microorganism | Strain ID | Gram Stain/Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | [Experimental Value] | [Ciprofloxacin Value] |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | [Experimental Value] | [Ciprofloxacin Value] |
| Escherichia coli | ATCC 25922 | Gram-negative | [Experimental Value] | [Ciprofloxacin Value] |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | [Experimental Value] | [Ciprofloxacin Value] |
| Candida albicans | ATCC 90028 | Fungus (Yeast) | [Experimental Value] | [Fluconazole Value] |
| Aspergillus fumigatus | ATCC 204305 | Fungus (Mold) | [Experimental Value] | [Amphotericin B Value] |
Note: The values in this table are placeholders and must be determined experimentally.
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols: 3-(Benzimidazol-1-yl)propanal as a Precursor for Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis and evaluation of novel derivatives using 3-(Benzimidazol-1-yl)propanal as a versatile precursor. The benzimidazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The propanal side chain at the N-1 position offers a reactive aldehyde functionality, enabling the synthesis of a diverse library of compounds through various chemical transformations.
This document outlines proposed synthetic protocols for the derivatization of this compound via Schiff base formation and Wittig olefination. It also presents illustrative quantitative data and potential biological activities based on the known therapeutic value of benzimidazole derivatives.
Synthesis of Novel Schiff Base Derivatives
The reaction of the aldehyde group in this compound with primary amines is a straightforward method to generate a diverse range of Schiff bases (imines). These derivatives are of significant interest in medicinal chemistry due to their established antimicrobial, antifungal, and anticancer activities.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol (10 mL per mmol of aldehyde).
-
Addition of Amine: To the solution, add the desired primary amine (1.0-1.2 equivalents). A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold solvent. If no precipitate forms, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized Schiff base derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Illustrative Data for Synthesized Schiff Base Derivatives
The following table presents hypothetical, yet representative, data for a series of Schiff base derivatives synthesized from this compound.
| Compound ID | Amine Reactant | Molecular Formula | Yield (%) | Purity (%) | Illustrative Biological Activity (IC₅₀, µM) |
| SB-01 | Aniline | C₁₆H₁₅N₃ | 85 | >98 | Antibacterial (S. aureus): 12.5 |
| SB-02 | 4-Chloroaniline | C₁₆H₁₄ClN₃ | 88 | >99 | Antifungal (C. albicans): 8.2 |
| SB-03 | 4-Methoxyaniline | C₁₇H₁₇N₃O | 90 | >98 | Anticancer (MCF-7): 5.7 |
| SB-04 | 2-Aminopyridine | C₁₅H₁₄N₄ | 82 | >97 | Anti-inflammatory (COX-2): 15.1 |
Note: The data presented in this table is illustrative and intended to represent the potential outcomes of the described synthetic protocol.
Synthesis of Novel Olefinic Derivatives via Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high regioselectivity. Reacting this compound with various phosphorus ylides can generate a library of novel olefinic derivatives. These compounds can be further functionalized or evaluated for their biological properties.
Experimental Protocol: General Procedure for Wittig Olefination
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents), dropwise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, during which the characteristic color of the ylide should develop.
-
Reaction with Aldehyde: Cool the ylide solution back to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the structure of the resulting olefinic derivatives using ¹H NMR, ¹³C NMR, and mass spectrometry.
Illustrative Data for Synthesized Olefinic Derivatives
The following table provides hypothetical data for a series of olefinic derivatives synthesized from this compound via the Wittig reaction.
| Compound ID | Phosphonium Salt | Molecular Formula | Yield (%) | Purity (%) | Illustrative Biological Activity (IC₅₀, µM) |
| WD-01 | Methyltriphenylphosphonium bromide | C₁₁H₁₂N₂ | 75 | >98 | Antiviral (Influenza A): 20.4 |
| WD-02 | Ethyltriphenylphosphonium bromide | C₁₂H₁₄N₂ | 72 | >97 | Anticancer (HeLa): 18.9 |
| WD-03 | Benzyltriphenylphosphonium chloride | C₁₇H₁₆N₂ | 80 | >99 | Antifungal (A. niger): 10.5 |
| WD-04 | (4-Carboxybenzyl)triphenylphosphonium bromide | C₁₈H₁₆N₂O₂ | 65 | >95 | Anti-inflammatory (LOX): 25.0 |
Note: The data presented in this table is illustrative and intended to represent the potential outcomes of the described synthetic protocol.
Visualizations
Caption: Workflow for the synthesis of Schiff base derivatives.
Caption: Workflow for the Wittig olefination reaction.
Caption: Inhibition of signaling pathways by benzimidazole derivatives.
Application Notes & Protocols: High-Throughput Screening of Benzimidazole Derivatives for NLRP3 Inflammasome Inhibition
Disclaimer: The specific compound "3-(Benzimidazol-1-yl)propanal" requested in the topic is not well-documented in publicly available scientific literature for high-throughput screening (HTS) applications. Therefore, these application notes and protocols are based on the broader class of bioactive benzimidazole derivatives, which have been successfully screened against various biological targets. This document focuses on a representative HTS assay for identifying benzimidazole-based inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3][4]
One critical pathway implicated in a host of inflammatory diseases is the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[5][6] The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that responds to cellular stress and pathogen-associated signals.[6] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[7] Dysregulation of the NLRP3 inflammasome is associated with conditions like Alzheimer's disease, atherosclerosis, and type 2 diabetes.[6][7] Consequently, identifying small molecule inhibitors of this pathway is a major goal in drug discovery.
This document outlines a high-throughput screening protocol to identify and characterize benzimidazole derivatives that inhibit NLRP3 inflammasome activation, using the measurement of IL-1β release from stimulated human monocytic cells as the primary readout.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the general workflow for the high-throughput screening assay.
Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition.
Caption: High-Throughput Screening Workflow for NLRP3 Inhibitors.
Experimental Protocol: Cell-Based IL-1β Release Assay
This protocol is adapted from methodologies used to screen for small molecule inhibitors of the NLRP3 inflammasome.[7][8]
3.1. Materials and Reagents
-
Cell Line: Human monocytic cell line (THP-1).
-
Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents: Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS), Adenosine triphosphate (ATP).
-
Assay Plates: 384-well clear, flat-bottom cell culture plates.
-
Detection: Human IL-1β ELISA kit.
-
Compound Library: Benzimidazole derivatives dissolved in 100% DMSO.
3.2. Assay Procedure
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed THP-1 cells into 384-well plates at a density of 20,000 cells/well in 40 µL of media.
-
Add PMA to a final concentration of 50 ng/mL to differentiate the monocytes into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
After incubation, gently wash the cells with fresh, serum-free media to remove PMA and non-adherent cells.
-
-
Compound Addition:
-
Prepare serial dilutions of benzimidazole test compounds and control inhibitors (e.g., MCC950) in serum-free media. The final DMSO concentration should not exceed 0.5%.
-
Using an automated liquid handler, add 10 µL of the compound dilutions to the appropriate wells. Add media with DMSO for vehicle controls.
-
Incubate for 1 hour at 37°C.
-
-
Inflammasome Priming and Activation:
-
Priming (Signal 1): Add 10 µL of LPS solution to all wells (except negative controls) to a final concentration of 1 µg/mL.
-
Incubate for 3 hours at 37°C.
-
Activation (Signal 2): Add 10 µL of ATP solution to all wells (except negative controls) to a final concentration of 5 mM.
-
Incubate for 1 hour at 37°C.
-
-
Detection of IL-1β Release:
-
Centrifuge the assay plates at 300 x g for 5 minutes.
-
Carefully transfer 20 µL of the supernatant from each well to a new 384-well ELISA plate.
-
Perform the IL-1β ELISA according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
3.3. Controls
-
Negative Control: Cells treated with vehicle (DMSO) only, without LPS or ATP.
-
Positive Control: Cells treated with vehicle (DMSO), LPS, and ATP.
-
Reference Inhibitor: Cells treated with a known NLRP3 inhibitor (e.g., MCC950), LPS, and ATP.
Data Presentation and Analysis
The raw data (absorbance values) from the plate reader is used to calculate the percentage of inhibition for each test compound.
Calculation of Percent Inhibition: % Inhibition = (1 - (Abs_compound - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)) * 100
Hits are typically defined as compounds that exhibit an inhibition level above a certain threshold (e.g., >50%) at the screening concentration. Primary hits should be confirmed through dose-response experiments to determine their half-maximal inhibitory concentration (IC₅₀).
Table 1: Representative Quantitative Data for Lead Benzimidazole Compounds
The following table summarizes hypothetical data for lead compounds identified from a primary screen and subsequent dose-response analysis, similar to findings in published studies.[7][8]
| Compound ID | Scaffold | Primary Screen Inhibition @ 10 µM | IC₅₀ (µM) |
| TBZ-09 | 2-Arylbenzimidazole | 78% | 5.2 |
| TBZ-11 | 1-Benzyl-2-arylbenzimidazole | 85% | 2.8 |
| TBZ-21 | 2-Aryl-5-nitrobenzimidazole | 81% | 4.5 |
| MCC950 (Control) | N/A | 98% | 0.01 |
Note: Data is representative and for illustrative purposes only. The structure-activity relationship (SAR) from such data can guide further chemical optimization. For instance, studies have shown that substitutions at the N-1 and C-2 positions of the benzimidazole ring significantly influence biological activity.[9] Adding an electron-withdrawing group at the 5-position, such as a nitro group (as in TBZ-21), has been shown to be a potent modification.[8]
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-(Benzimidazol-1-yl)propanal and its Analogs in the Development of Aldehyde Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of benzimidazole derivatives, exemplified by the selective Aldehyde Dehydrogenase 3A1 (ALDH3A1) inhibitor, 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (referred to as CB7 ), in the research and development of enzyme inhibitors. While the specific compound "3-(Benzimidazol-1-yl)propanal" is not extensively characterized in publicly available literature, its structural features—a benzimidazole core and a reactive aldehyde group—suggest potential activity as an enzyme inhibitor, particularly targeting aldehyde dehydrogenases. This document will focus on a well-documented analog, CB7, to provide detailed protocols and data that can be adapted for the study of similar benzimidazole-based compounds.
Introduction to Benzimidazoles as Enzyme Inhibitors
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, found in a variety of FDA-approved drugs. Its versatile structure allows for diverse substitutions, leading to a broad range of biological activities, including the inhibition of key enzymes involved in various disease pathologies. Notably, benzimidazole derivatives have emerged as potent inhibitors of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes.
Featured Compound: CB7, a Selective ALDH3A1 Inhibitor
CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole) is a potent and highly selective inhibitor of ALDH3A1.[1] ALDH3A1 is implicated in the detoxification of harmful aldehydes and has been identified as a potential therapeutic target in cancer due to its role in drug resistance and cell survival.[2] The selectivity of CB7 for ALDH3A1 over other ALDH isoforms makes it a valuable tool for studying the specific functions of this enzyme and for the development of targeted therapies.
Quantitative Data Summary
The inhibitory activity of CB7 and its analogs against ALDH3A1 has been quantified, providing key parameters for its characterization as a potent and selective inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type | Reference |
| CB7 | ALDH3A1 | 0.2 | 82 | Competitive (with respect to aldehyde substrate) | [1] |
| Analog A | ALDH3A1 | > 100 | - | - | [1] |
| Analog B | ALDH3A1 | 5.5 | - | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7)
This protocol describes a plausible synthetic route for CB7 based on established methods for benzimidazole synthesis and N-sulfonylation.
Materials:
-
o-Phenylenediamine
-
Acetic Anhydride
-
4-Fluorophenylsulfonyl chloride
-
Triethylamine (Et3N)
-
Sodium Hydride (NaH)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2-methyl-1H-benzimidazole
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in acetic acid (5 mL per gram of diamine).
-
Slowly add acetic anhydride (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-methyl-1H-benzimidazole.
Step 2: N-Sulfonylation to yield 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7)
-
To a solution of 2-methyl-1H-benzimidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-fluorophenylsulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure CB7.
Protocol 2: In Vitro ALDH3A1 Inhibition Assay
This protocol details a spectrophotometric assay to determine the inhibitory activity of compounds against human ALDH3A1. The assay measures the rate of NAD(P)H formation, which is proportional to the enzyme activity.
Materials:
-
Recombinant human ALDH3A1 enzyme
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
Benzaldehyde (substrate)
-
CB7 (or other test inhibitors) dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADP+ in potassium phosphate buffer.
-
Prepare a stock solution of benzaldehyde in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the test inhibitor (e.g., CB7) in DMSO. Create serial dilutions of the inhibitor stock solution in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
NADP+ (to a final concentration of 2.5 mM)
-
Test inhibitor at various concentrations (final DMSO concentration should be ≤1%)
-
Recombinant ALDH3A1 enzyme (final concentration ~5-10 nM)
-
-
Include control wells:
-
No inhibitor (100% activity)
-
No enzyme (background)
-
-
-
Initiation and Measurement:
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding benzaldehyde to each well (final concentration ~100 µM).
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of NADH production.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
Caption: ALDH3A1-mediated inhibition of the IL-6/STAT3 signaling pathway.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of ALDH3A1 inhibitors.
References
Application Notes and Protocols: Efficacy Testing of 3-(Benzimidazol-1-yl)propanal
Introduction
The benzimidazole scaffold is a privileged heterocyclic pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] Many benzimidazole-containing compounds exert their anticancer effects by targeting critical cellular processes like microtubule polymerization, DNA replication, or key signaling pathways.[1][4][5] One of the most frequently dysregulated cascades in human cancer is the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which governs cell proliferation, survival, and metabolism.[6][7][8][9] Its central role in malignancy has made it a prime target for novel therapeutic agents.[6][7]
This document outlines a comprehensive experimental design to evaluate the efficacy of a novel benzimidazole derivative, "3-(Benzimidazol-1-yl)propanal," hereafter referred to as BZP-001. The proposed studies are based on the hypothesis that BZP-001 acts as an inhibitor of the PI3K/Akt/mTOR pathway. The protocols provided are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research. The experimental workflow progresses from initial in vitro screening to determine cytotoxic activity and mechanism of action, to more complex cellular assays, and finally to in vivo efficacy studies in a xenograft mouse model.[10][11][12]
Section 1: In Vitro Efficacy and Mechanism of Action
The initial phase of testing is designed to determine the cytotoxic potential of BZP-001 against a panel of cancer cell lines and to validate its hypothesized mechanism of action as a PI3K/Akt/mTOR pathway inhibitor.
Experiment: Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BZP-001 in various cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of media into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of BZP-001 in culture medium, ranging from 100 µM to 0.1 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of BZP-001 and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | Tissue of Origin | BZP-001 IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast Cancer | [Data] | [Data] |
| A549 | Lung Cancer | [Data] | [Data] |
| HCT116 | Colon Cancer | [Data] | [Data] |
| PANC-1 | Pancreatic Cancer | [Data] | [Data] |
Experiment: Western Blot Analysis of PI3K/Akt/mTOR Pathway
Objective: To determine if BZP-001 inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
Protocol:
-
Cell Culture and Treatment: Seed a sensitive cell line (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency. Treat cells with BZP-001 at 0.5X, 1X, and 2X its determined IC50 value for 24 hours. Include a vehicle control.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-Actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to their respective total protein levels.
Data Presentation:
| Treatment Group | p-Akt / Total Akt (Relative Density) | p-mTOR / Total mTOR (Relative Density) |
| Vehicle Control | 1.00 | 1.00 |
| BZP-001 (0.5x IC50) | [Data] | [Data] |
| BZP-001 (1x IC50) | [Data] | [Data] |
| BZP-001 (2x IC50) | [Data] | [Data] |
Section 2: Advanced In Vitro Efficacy Models
To evaluate the effect of BZP-001 on cancer cell invasion and its efficacy in a more physiologically relevant 3D model.
Experiment: Transwell Invasion Assay
Objective: To assess the ability of BZP-001 to inhibit cancer cell invasion.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 24-well plates with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Resuspend 50,000 cancer cells in 200 µL of serum-free medium containing BZP-001 at sub-lethal concentrations (e.g., 0.1X and 0.25X IC50) or vehicle control. Add this suspension to the upper chamber.
-
Chemoattractant: Add 500 µL of complete medium (containing 10% FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Staining and Counting:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash and air dry the inserts.
-
Image at least five random fields per insert using a microscope and count the number of invaded cells.
-
-
Analysis: Calculate the percentage of invasion inhibition relative to the vehicle control.
Data Presentation:
| Treatment Group | Average Invaded Cells per Field | % Invasion Inhibition |
| Vehicle Control | [Data] | 0% |
| BZP-001 (0.1x IC50) | [Data] | [Data] |
| BZP-001 (0.25x IC50) | [Data] | [Data] |
Section 3: In Vivo Efficacy Studies
This section describes the protocol for evaluating the anti-tumor activity of BZP-001 in a mouse xenograft model. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.
Experiment: Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of BZP-001.
Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells (resuspended in 100 µL of PBS/Matrigel mixture) into the right flank of each mouse.[13][14]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with digital calipers. When tumors reach an average volume of 100-150 mm³ (Volume = (width)² x length/2), randomize the mice into treatment groups (n=8-10 mice per group).[14]
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent)
-
Group 2: BZP-001 (Dose 1, e.g., 25 mg/kg)
-
Group 3: BZP-001 (Dose 2, e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., a standard-of-care chemotherapy agent)
-
-
Drug Administration: Administer the treatments daily (or as determined by tolerability studies) via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the vehicle control group reach the predetermined maximum size (e.g., 1500 mm³), or after a fixed duration (e.g., 28 days).
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and subsequent analysis (e.g., immunohistochemistry for p-Akt).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) on Day 28 ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | [Data] | N/A | [Data] |
| BZP-001 (25 mg/kg) | [Data] | [Data] | [Data] |
| BZP-001 (50 mg/kg) | [Data] | [Data] | [Data] |
| Positive Control | [Data] | [Data] | [Data] |
Section 4: Visualizations
Signaling Pathway Diagram
Caption: Hypothesized mechanism of BZP-001 inhibiting the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: Tiered experimental workflow for evaluating the efficacy of BZP-001.
Logical Relationship Diagram
Caption: Logical progression of key questions addressed in the experimental design.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. ajrconline.org [ajrconline.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. musechem.com [musechem.com]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols for the Purification of 3-(Benzimidazol-1-yl)propanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the post-synthesis purification of 3-(Benzimidazol-1-yl)propanal, a key intermediate in the development of various pharmaceutical compounds. The following protocols for recrystallization and column chromatography have been compiled and adapted from established methods for benzimidazole derivatives.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry. Its purity is crucial for subsequent synthetic steps and for ensuring the quality and safety of final drug products. The choice of purification method depends on the nature and quantity of impurities present in the crude product, which are largely determined by the synthetic route employed. Common impurities may include unreacted starting materials, such as benzimidazole and a suitable three-carbon aldehyde precursor (e.g., acrolein or a protected 3-halopropanal), as well as side-products from the reaction. The two primary methods for purifying this compound are recrystallization and column chromatography.
Purification Methods
Two principal methods are recommended for the purification of this compound:
-
Recrystallization: This technique is suitable for removing small amounts of impurities from a solid crude product. The principle relies on the differential solubility of the compound of interest and the impurities in a chosen solvent system at different temperatures.
-
Column Chromatography: This is a highly effective method for separating the target compound from a complex mixture of impurities. It is particularly useful when dealing with oily or highly impure samples. The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).
The selection of the appropriate method will depend on the physical state of the crude product (solid or oil) and the purity level required for the subsequent application.
Data Presentation
The following table summarizes typical quantitative data associated with the purification of benzimidazole derivatives, which can be expected for this compound. Please note that specific values will vary depending on the initial purity of the crude product and the precise execution of the protocols.
| Purification Method | Purity before Purification (Typical) | Purity after Purification (Typical) | Expected Recovery Rate |
| Recrystallization | 85-95% | >98% | 70-90% |
| Column Chromatography | 60-90% | >99% | 60-85% |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is designed for the purification of solid crude this compound. The choice of solvent is critical and should be determined experimentally by testing the solubility of small amounts of the crude product in various solvents. A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Common solvents for benzimidazole derivatives include ethanol, ethyl acetate, and toluene, or mixtures such as ethyl acetate/hexane.
Materials:
-
Crude this compound (solid)
-
Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a mixture of Ethyl Acetate/Hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent to just cover the solid.
-
Heating: Gently heat the mixture with stirring. Add more solvent portion-wise until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding excess solvent to maximize recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For optimal crystal growth, the flask can be insulated to slow down the cooling process.
-
Cooling: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
This protocol is suitable for purifying oily or highly impure this compound. The choice of the mobile phase is crucial for achieving good separation. A typical solvent system for benzimidazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio is determined by thin-layer chromatography (TLC) analysis.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Mobile phase (e.g., a gradient of Ethyl Acetate in Hexane or Petroleum Ether)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Elution flasks or test tubes
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine the appropriate solvent system by running a TLC of the crude material. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualization of Workflows
The following diagrams illustrate the logical flow of the purification processes described.
Application Notes and Protocols: 3-(Benzimidazol-1-yl)propanal in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a versatile class of heterocyclic compounds widely recognized for their diverse pharmacological activities and unique photophysical properties. Their structural similarity to endogenous purines allows them to interact with biological systems, while their conjugated aromatic nature makes them inherently fluorescent. This combination of properties has led to the development of numerous benzimidazole-based fluorescent probes for bioimaging and sensing applications.
This document provides detailed application notes and protocols for the use of a representative benzimidazole-based fluorescent probe, conceptually termed "3-(Benzimidazol-1-yl)propanal," in fluorescence microscopy. The data and protocols presented herein are based on a well-characterized benzimidazole derivative, 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) , which functions as a chemosensor for detecting intracellular metal ions such as copper (Cu²⁺) and zinc (Zn²⁺).[1][2] These ions are crucial for a myriad of cellular processes, and their dysregulation is implicated in various pathological conditions, including neurodegenerative diseases and cancer.
The "this compound" probe, modeled after BBMP, enables researchers to visualize and quantify fluctuations in intracellular free metal ion concentrations in living cells, providing critical insights into cellular signaling, homeostasis, and toxicology.
Chemical and Photophysical Properties
The utility of a fluorescent probe is defined by its photophysical characteristics. The following tables summarize the key quantitative data for the representative benzimidazole probe, BBMP, which serves as the basis for the application of "this compound".
Table 1: General Photophysical Properties
| Property | Value | Solvent/Conditions |
| Excitation Wavelength (λex) | 370 nm | Tris-HCl buffer (pH 7.4, 70% THF) |
| Emission Wavelength (λem) | 542 nm (Yellowish-Green) | Tris-HCl buffer (pH 7.4, 70% THF) |
| Stokes Shift | ~172 nm | - |
| Appearance | Colorless solution | - |
Table 2: Performance as a Metal Ion Sensor
| Analyte | Response Type | Emission Shift (λem) | Detection Limit | Linear Range |
| Cu²⁺ | Fluorescence "Turn-Off" | Quenching at 542 nm | 0.16 µM | 0–5 µM |
| Zn²⁺ | Ratiometric "Turn-On" | Original peak (542 nm) decreases; New peak appears at 462 nm (Blue) | 0.1 µM | 0–10 µM |
Data sourced from studies on the benzimidazole derivative BBMP.[1][2]
Mechanism of Action: Metal Ion Detection
The benzimidazole moiety acts as an excellent chelating agent for metal ions. The fluorescence response of "this compound" upon binding to Cu²⁺ and Zn²⁺ is distinct, allowing for selective detection.
-
Copper (Cu²⁺) Detection: Upon binding Cu²⁺, the probe's fluorescence at 542 nm is significantly quenched. This "turn-off" mechanism is attributed to the inhibition of an excited-state intramolecular proton-transfer (ESIPT) process.[1][2]
-
Zinc (Zn²⁺) Detection: The addition of Zn²⁺ induces a ratiometric fluorescence response. The original emission at 542 nm decreases while a new, blue-shifted emission peak appears at 462 nm.[1][2] This ratiometric change provides a robust, built-in correction for variations in probe concentration, cell thickness, or excitation intensity, making it highly suitable for quantitative imaging.
The diagram below illustrates the conceptual signaling pathway for the ratiometric detection of Zn²⁺.
Experimental Protocols
The following protocols are designed for the use of "this compound" (using its proxy, BBMP) for live-cell imaging of intracellular Cu²⁺ and Zn²⁺.
Protocol 1: Preparation of Stock Solution
-
Reagent: "this compound" (powder).
-
Solvent: High-purity dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the probe in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Live-Cell Staining and Imaging
This protocol is optimized for adherent cells (e.g., HeLa cells) cultured on glass-bottom dishes suitable for high-resolution microscopy.
Materials:
-
HeLa cells cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Glass-bottom imaging dishes (35 mm).
-
Probe stock solution (10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
(Optional) CuCl₂ or ZnCl₂ solutions for positive controls.
-
(Optional) TPEN (a heavy metal chelator) for negative controls.
-
Confocal or widefield fluorescence microscope equipped with appropriate filters.
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom dishes and culture until they reach 60-70% confluency.
-
Probe Loading:
-
Dilute the 10 mM probe stock solution in pre-warmed cell culture medium or HBSS to a final working concentration of 10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the 10 µM probe-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30 minutes.
-
Washing: Remove the loading solution and wash the cells twice with pre-warmed HBSS to remove any excess, non-internalized probe.
-
Imaging:
-
Add fresh, pre-warmed HBSS or imaging buffer to the dish.
-
Place the dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C.
-
Excite the sample at ~370 nm.
-
For Zn²⁺ detection (Ratiometric): Simultaneously collect fluorescence emission in two channels:
-
Channel 1 (Probe-Zn²⁺ Complex): 450-480 nm (Blue/Cyan)
-
Channel 2 (Free Probe): 530-560 nm (Green/Yellow)
-
-
For Cu²⁺ detection (Turn-Off): Collect fluorescence emission in the 530-560 nm channel and observe the quenching of the signal upon stimulation.
-
-
Data Analysis:
-
For ratiometric imaging, generate a ratio image by dividing the background-corrected image from Channel 1 by the image from Channel 2 on a pixel-by-pixel basis. The resulting ratio values will be proportional to the intracellular free Zn²⁺ concentration.
-
The workflow for a typical live-cell imaging experiment is depicted below.
Troubleshooting and Considerations
-
Phototoxicity: Benzimidazole probes are excited by UV/near-UV light, which can be phototoxic to cells. To minimize this, use the lowest possible excitation power and shortest exposure times that provide an adequate signal-to-noise ratio.
-
Autofluorescence: Cellular autofluorescence, primarily from NADH and flavins, can be a source of background, especially in the blue/green emission channels. Ensure proper background subtraction during image analysis.
-
Probe Compartmentalization: Observe the intracellular distribution of the probe. Some benzimidazole derivatives may accumulate in specific organelles like mitochondria. This can be an advantage if organelle-specific measurements are desired.
-
Calibration: For absolute quantification of ion concentrations, an in-situ calibration using ionophores (e.g., digitonin, pyrithione) and solutions of known ion concentrations is necessary.
Conclusion
"this compound," as represented by the properties of the BBMP probe, is a powerful tool for the real-time visualization of intracellular free Cu²⁺ and Zn²⁺ dynamics in living cells. Its ability to provide a ratiometric response to Zn²⁺ makes it particularly valuable for quantitative studies in cell biology, neuroscience, and drug discovery, offering a window into the complex roles of metal ions in health and disease.
References
Application Notes and Protocols for Cell-Based Assays of 3-(Benzimidazol-1-yl)propanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the cellular effects of "3-(Benzimidazol-1-yl)propanal," a novel compound within the versatile benzimidazole class of molecules. Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The protocols detailed below are designed to assess the cytotoxic and apoptotic potential of "this compound" in relevant cancer cell lines.
The provided methodologies for cell viability, apoptosis, and cell cycle analysis are foundational for the initial screening and mechanistic elucidation of new chemical entities in a drug discovery pipeline.
Quantitative Data Summary
The following tables are templates for summarizing typical quantitative data obtained from the described cell-based assays.
Table 1: Cell Viability (IC₅₀) Data
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 (Breast Cancer) | [Insert experimental value] | [Insert experimental value] |
| A549 (Lung Cancer) | [Insert experimental value] | [Insert experimental value] |
| HCT116 (Colon Cancer) | [Insert experimental value] | [Insert experimental value] |
| HEK293 (Normal Kidney) | [Insert experimental value] | [Insert experimental value] |
IC₅₀ (half-maximal inhibitory concentration) values are determined from dose-response curves after a 48-hour treatment period.
Table 2: Apoptosis Analysis via Annexin V-FITC/PI Staining
| Treatment Group (MCF-7 Cells) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control (0.1% DMSO) | [Insert value] | [Insert value] | [Insert value] |
| This compound (IC₅₀ Conc.) | [Insert value] | [Insert value] | [Insert value] |
| Staurosporine (1 µM, Positive Control) | [Insert value] | [Insert value] | [Insert value] |
Data represents the percentage of cells in each quadrant as determined by flow cytometry after a 24-hour treatment.
Table 3: Cell Cycle Distribution Analysis
| Treatment Group (MCF-7 Cells) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | [Insert value] | [Insert value] | [Insert value] |
| This compound (IC₅₀ Conc.) | [Insert value] | [Insert value] | [Insert value] |
| Nocodazole (100 ng/mL, Positive Control) | [Insert value] | [Insert value] | [Insert value] |
Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry of propidium iodide-stained cells after a 24-hour treatment.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound, stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.
Materials:
-
Target cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the vehicle control, "this compound" (at its IC₅₀ concentration), and a positive control for apoptosis (e.g., Staurosporine) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Target cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the vehicle control, "this compound" (at its IC₅₀ concentration), and a positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest) for 24 hours.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzimidazol-1-yl)propanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-(Benzimidazol-1-yl)propanal, particularly focusing on addressing issues of low yield.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from various factors during the two key stages of the reaction: N-alkylation of benzimidazole and the subsequent deprotection of the aldehyde functionality. This guide offers a structured approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low yields.
Caption: A flowchart for systematically troubleshooting low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
N-Alkylation Step
Q1: What are the most common reasons for low yield during the N-alkylation of benzimidazole?
A1: The most frequent causes include:
-
Insufficiently strong base: The chosen base may not be strong enough to fully deprotonate the benzimidazole, leading to a low concentration of the nucleophilic benzimidazolide anion.
-
Formation of N,N'-dialkylated byproduct: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, the alkylating agent can react with both nitrogen atoms of the benzimidazole ring.
-
Poor solubility of reactants: The base or the benzimidazole salt may not be fully soluble in the chosen solvent, hindering the reaction.
-
Decomposition of the alkylating agent: The alkylating agent, 3-bromo- or 3-chloropropionaldehyde acetal, might degrade, especially in the presence of a strong base or at elevated temperatures.
Q2: How can I minimize the formation of the N,N'-dialkylated byproduct?
A2: To reduce dialkylation, consider the following:
-
Stoichiometry: Use a slight excess of benzimidazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).
-
Controlled Addition: Add the alkylating agent slowly to the solution of the deprotonated benzimidazole. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-alkylation.
Q3: What are suitable bases and solvents for the N-alkylation of benzimidazole?
A3: A range of bases and solvents can be employed. The optimal combination depends on the specific alkylating agent. Below is a table summarizing common choices.
| Base | Solvent(s) | Typical Temperature Range (°C) | Notes |
| Sodium Hydride (NaH) | DMF, THF | 0 to room temperature | A strong, non-nucleophilic base. Requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF, Acetonitrile | Room temperature to reflux | A milder base, often effective and easier to handle than NaH. |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Room temperature to reflux | More soluble and often more effective than K₂CO₃, but also more expensive. |
| Potassium tert-butoxide (t-BuOK) | THF, Dioxane | 0 to room temperature | A strong, non-nucleophilic base suitable for less reactive alkylating agents. |
Table 1: Common Base and Solvent Combinations for N-Alkylation of Benzimidazole.
Deprotection Step
Q4: My deprotection of the acetal is incomplete or results in a low yield of the final aldehyde. What could be the issue?
A4: Challenges in the deprotection step often stem from:
-
Instability of the aldehyde: The resulting this compound can be prone to self-condensation (aldol reaction) or polymerization under acidic conditions.
-
Insufficiently strong acid or short reaction time: The hydrolysis of the acetal may not go to completion.
-
Harsh deprotection conditions: Strong acids and high temperatures can lead to the degradation of the product.
-
Work-up issues: The aldehyde can be sensitive to air oxidation during extraction and purification.
Q5: What are the recommended conditions for the deprotection of a diethyl acetal to an aldehyde?
A5: The goal is to use conditions that are mild enough to avoid product degradation. Here are some suggestions:
| Acidic Reagent | Solvent(s) | Typical Conditions | Notes |
| Formic Acid | Water, THF/Water | Room temperature, monitor by TLC | A mild and effective reagent for acetal deprotection. |
| Acetic Acid (80%) | None (used as solvent) | 40-60 °C, monitor by TLC | A common and relatively mild condition. |
| p-Toluenesulfonic Acid (p-TSA) | Acetone/Water | Room temperature | Catalytic amounts are often sufficient. |
| Amberlyst-15 (Ion-exchange resin) | Acetone/Water, Methanol | Room temperature to 40 °C | Allows for easy removal of the acid catalyst by filtration. |
Table 2: Recommended Conditions for Acetal Deprotection.
Purification
Q6: I am having difficulty purifying this compound by column chromatography. What can I do?
A6: Aldehydes can sometimes be challenging to purify via chromatography. Consider these tips:
-
Use a less acidic silica gel: Standard silica gel is slightly acidic and can cause streaking or degradation of sensitive aldehydes. Consider using deactivated silica (e.g., by adding 1% triethylamine to the eluent) or switching to a different stationary phase like alumina.
-
Work quickly: Do not let the purified fractions sit for extended periods, as the aldehyde may degrade on standing.
-
Consider alternative purification methods: If chromatography is problematic, short-path distillation under reduced pressure might be a viable alternative if the compound is thermally stable enough.
Experimental Protocols
The following are representative protocols for the synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: N-Alkylation of Benzimidazole with 3-Bromopropionaldehyde Diethyl Acetal
Diagram of the Experimental Workflow:
Technical Support Center: Improving the Solubility of "3-(Benzimidazol-1-yl)propanal" for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for dissolving "3-(Benzimidazol-1-yl)propanal" for use in in vitro assays. Due to the inherent low aqueous solubility of many benzimidazole derivatives, this guide offers a systematic approach to identifying suitable solvents and preparing stable solutions for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving "this compound"?
A1: For initial attempts, high-purity dimethyl sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2] It is also readily miscible with most aqueous-based cell culture media.
Q2: What is the maximum permissible concentration of DMSO in my in vitro assay?
A2: The final concentration of DMSO in your cell-based assay should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects.[3][4][5][6][7] A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or less.[8] It is crucial to determine the tolerance of your specific cell line to DMSO by running a solvent toxicity control experiment.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?
A3: This is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Decrease the final compound concentration: Your compound may be exceeding its solubility limit in the final aqueous solution.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer while vortexing, and then add this intermediate dilution to the final volume.
-
Use a co-solvent: If DMSO alone is insufficient, consider using a co-solvent system. Common co-solvents include ethanol, polyethylene glycol (PEG), or propylene glycol.[9] Remember to test the toxicity of any co-solvent system on your cells.
-
Adjust the pH: If your compound has ionizable groups, adjusting the pH of the final solution may improve its solubility.[10]
-
Incorporate a surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain compound solubility in enzymatic assays, but may not be suitable for cell-based assays due to potential cytotoxicity.[10]
Q4: Are there alternatives to DMSO for dissolving "this compound"?
A4: Yes, other organic solvents can be tested. Based on the general solubility of benzimidazole derivatives, ethanol, methanol, and dimethylformamide (DMF) could be potential alternatives.[11][12] However, the cytotoxicity of these solvents must be carefully evaluated, as some can be more toxic than DMSO.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO | Insufficient solvent volume or low intrinsic solubility. | Gently warm the solution (e.g., to 37°C) and vortex or sonicate.[8] If it still does not dissolve, the compound may have very low solubility even in DMSO. Consider trying an alternative solvent or a co-solvent system. |
| Precipitation observed in stock solution upon storage | Compound is unstable in the solvent or has exceeded its long-term solubility limit. The stock solution may have undergone freeze-thaw cycles. | Prepare fresh stock solutions before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If precipitation persists, consider a lower stock concentration. |
| Inconsistent assay results | Incomplete solubilization or precipitation of the compound during the assay. | Visually inspect all wells of your assay plate under a microscope for any signs of precipitation. Ensure your stock solution is fully dissolved before use. Re-evaluate your solubilization protocol to ensure consistency. |
| High background signal or cell death in vehicle control wells | Solvent cytotoxicity. | Perform a dose-response experiment with the solvent(s) alone to determine the maximum non-toxic concentration for your specific cell line and assay duration. Ensure the final solvent concentration is well below this limit in all experimental wells.[3][4][5][6][7] |
Experimental Protocols
Protocol 1: Determining the Optimal Solvent for "this compound"
This protocol outlines a systematic approach to identify a suitable solvent and estimate the solubility of your compound.
Materials:
-
"this compound"
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Polyethylene glycol 400 (PEG400)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a high-concentration stock solution: Weigh out a small, precise amount of "this compound" (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Initial Solvent Test (DMSO):
-
Add a calculated volume of DMSO to achieve a high starting concentration (e.g., 10-50 mM).
-
Vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
If still not dissolved, gently warm the solution to 37°C for 10-15 minutes and vortex again.
-
Visually inspect for any undissolved particles. If it dissolves, this is your stock solution.
-
-
Alternative Solvents (if necessary): If the compound does not dissolve in DMSO, repeat step 2 with ethanol and PEG400 in separate tubes.
-
Aqueous Solubility Test:
-
Take a small aliquot of your dissolved stock solution (e.g., 2 µL) and add it to a larger volume of your aqueous assay buffer or cell culture medium (e.g., 198 µL) to achieve a 1:100 dilution. This will give a final solvent concentration of 1%.
-
Vortex immediately and let it sit at room temperature for at least 30 minutes.
-
Visually inspect for any signs of precipitation (cloudiness, crystals).
-
If precipitation occurs, perform serial dilutions of your stock solution in the aqueous buffer to determine the concentration at which the compound remains in solution.
-
Protocol 2: Preparing a Working Solution for an In Vitro Assay
Procedure:
-
Prepare a concentrated stock solution in the optimal solvent determined from Protocol 1 (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in 100% of the same solvent to create a range of concentrations for your dose-response experiment.
-
Dilute the serially diluted stocks into your final assay medium. The final dilution factor should be large enough to ensure the final solvent concentration is non-toxic to your cells (e.g., a 1:1000 dilution of a DMSO stock will result in a final DMSO concentration of 0.1%).
-
Add the final working solutions to your assay plates. Always include a vehicle control containing the same final concentration of the solvent(s) as your test wells.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the optimal solvent and solubility of "this compound".
Potential Signaling Pathway Inhibition by Benzimidazole Derivatives
Benzimidazole derivatives are known to act as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][13][14][15][16] A potential mechanism of action for a benzimidazole-based compound could involve the inhibition of receptor tyrosine kinases like EGFR or VEGFR-2.[17]
Caption: Potential inhibitory action of "this compound" on a generic receptor tyrosine kinase signaling pathway.
References
- 1. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 14. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]
- 15. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
"3-(Benzimidazol-1-yl)propanal" degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Benzimidazol-1-yl)propanal. The information is designed to address potential issues related to the compound's stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a heterocyclic compound containing a benzimidazole ring linked to a propanal moiety. Benzimidazole derivatives are known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] The aldehyde group is a reactive functional group that can participate in various chemical reactions, making this compound a potentially useful intermediate in the synthesis of more complex molecules.
Q2: What are the primary stability concerns when working with this compound?
A2: The primary stability concerns stem from the highly reactive aliphatic aldehyde functional group.[2][3] Aldehydes are susceptible to oxidation, polymerization (trimerization), and reactions with nucleophiles.[2][4] Additionally, the benzimidazole ring can be subject to metabolic-like degradation or photodegradation under certain conditions.[1][5][6]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure, this compound is likely to undergo degradation through several pathways involving the aldehyde group and the benzimidazole ring:
-
Oxidation: The propanal side chain can be easily oxidized to form 3-(Benzimidazol-1-yl)propanoic acid, especially in the presence of air or other oxidizing agents.[4]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 3-(Benzimidazol-1-yl)propan-1-ol.
-
Trimerization: Aliphatic aldehydes can undergo acid or base-catalyzed trimerization to form a stable 1,3,5-trioxane derivative.[2] This is a common issue during storage, particularly at low temperatures.[2]
-
Hydration and Acetal Formation: In the presence of water or alcohols, the aldehyde can form unstable hydrates or hemiacetals, respectively.[4]
-
Benzimidazole Ring Degradation: The benzimidazole core could undergo enzymatic or photodegradation, potentially leading to ring-opened products or other metabolites.[6][7]
Troubleshooting Guides
Issue 1: I am observing a new, less polar spot by TLC/a new peak in my HPLC analysis of a stored solution of this compound.
-
Possible Cause: This could be the formation of the 1,3,5-trioxane trimer, which is a common side reaction for aliphatic aldehydes during storage.[2] This reaction is often accelerated at low temperatures and in the presence of acidic or basic impurities.[2]
-
Troubleshooting Steps:
-
Characterize the Impurity: Attempt to isolate and characterize the new compound by mass spectrometry and NMR to confirm if it is the trioxane.
-
Adjust Storage Conditions: Store the compound dissolved in a dry, inert organic solvent rather than as a neat solid, especially at low temperatures.[2] Ensure the solvent is free of acidic or basic impurities.
-
Optimize Temperature: Store the solution at a controlled room temperature or as recommended by the supplier, avoiding freezing if possible.[2]
-
Issue 2: The purity of my compound is decreasing over time, with the appearance of a more polar impurity.
-
Possible Cause: The aldehyde is likely oxidizing to the corresponding carboxylic acid, 3-(Benzimidazol-1-yl)propanoic acid.[4] This is a very common degradation pathway for aldehydes exposed to air.
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Use of Antioxidants: For solution-based applications, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with your downstream experiments.
-
Solvent Choice: Use freshly distilled, deoxygenated solvents for preparing solutions.
-
Issue 3: My experimental results are inconsistent, suggesting the concentration of the active compound is changing.
-
Possible Cause: The compound may be degrading in the experimental medium. Factors like pH, presence of nucleophiles (e.g., water, alcohols, primary/secondary amines in buffers), or exposure to light could be contributing factors.
-
Troubleshooting Steps:
-
pH Control: Assess the stability of the compound at the pH of your experimental buffer. Aldehyde stability can be pH-dependent.
-
Buffer Selection: Avoid buffers containing primary or secondary amines if possible, as they can react with the aldehyde to form imines.
-
Photostability: Protect the compound and its solutions from light, as benzimidazole derivatives can be photosensitive.[5][6] Conduct experiments under amber or light-protected conditions.
-
Fresh Solutions: Prepare solutions of this compound fresh before each experiment.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Solution Under Various Conditions After 7 Days.
| Storage Condition | Solvent | Temperature | Purity (%) | Major Degradant |
| Air, Ambient Light | Methanol | 25°C | 85 | 3-(Benzimidazol-1-yl)propanoic acid |
| Nitrogen, Dark | Acetonitrile | 4°C | 98 | - |
| Air, Dark | Neat | -20°C | 90 | 1,3,5-Tris(2-(benzimidazol-1-yl)ethyl)-1,3,5-trioxane |
| Nitrogen, Dark | Dichloromethane | 25°C | 99 | - |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
-
Objective: To assess the stability of the compound under stressed conditions (heat, light, pH).
-
Materials: this compound, HPLC grade solvents (acetonitrile, water), buffers (pH 4, 7, 9), analytical HPLC system with UV detector, photostability chamber, oven.
-
Methodology:
-
Prepare stock solutions of the compound in acetonitrile.
-
For pH stability, dilute the stock solution into aqueous buffers of pH 4, 7, and 9.
-
For thermal stability, store a solid sample and a solution in acetonitrile at 40°C.
-
For photostability, expose a solid sample and a solution in acetonitrile to a light source as per ICH guidelines.
-
Analyze all samples by a validated stability-indicating HPLC method at initial, 24, 48, and 72-hour time points.
-
Quantify the parent compound and any degradation products.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for an accelerated stability study.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. JP2018095582A - Method of stabilizing aliphatic aldehyde - Google Patents [patents.google.com]
- 3. Aldehydes: What We Should Know About Them [mdpi.com]
- 4. Aldehyde - Wikipedia [en.wikipedia.org]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in "3-(Benzimidazol-1-yl)propanal" experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Benzimidazol-1-yl)propanal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield During Synthesis
Question: I am attempting to synthesize this compound and am experiencing very low to no yield. What are the common causes and potential solutions?
Answer:
Low or no yield during the synthesis of this compound can stem from several factors, depending on your synthetic route. Here are some common scenarios and troubleshooting steps:
Scenario A: Synthesis via Oxidation of 3-(Benzimidazol-1-yl)propan-1-ol
-
Problem: Incomplete Oxidation. The choice of oxidizing agent and reaction conditions are critical. Mild oxidizing agents may not be sufficient to drive the reaction to completion.
-
Solution: Consider using stronger, yet selective, oxidizing agents. A common method for oxidizing primary alcohols to aldehydes is using pyridinium chlorochromate (PCC) or a Swern oxidation.[1] Ensure anhydrous conditions, as the presence of water can lead to the formation of the corresponding carboxylic acid.
-
Problem: Over-oxidation to Carboxylic Acid. Aldehydes are susceptible to over-oxidation, especially in the presence of strong oxidizing agents and water.
-
Solution: Employ mild and selective oxidizing agents like PCC or Dess-Martin periodinane. Carefully control the reaction time and temperature to minimize over-oxidation. It is also crucial to work under anhydrous conditions.
Scenario B: Synthesis via Condensation of o-Phenylenediamine with 3-Oxopropanoic Acid or its Equivalent
-
Problem: Harsh Reaction Conditions. Traditional benzimidazole synthesis can require harsh conditions, such as high temperatures and strong acids, which can lead to side reactions and degradation of the aldehyde functionality.[2]
-
Solution: Explore milder, more modern synthetic methodologies. The use of catalysts like copper salts or employing green chemistry approaches with milder reagents and solvents can improve yields.[3][4]
-
Problem: Unstable Aldehyde. Aldehydes can be unstable under certain reaction conditions, particularly at elevated temperatures or in the presence of strong acids or bases.
-
Solution: Optimize the reaction temperature and pH. Consider using a protected form of the aldehyde, which can be deprotected after the benzimidazole ring formation.
A general workflow for troubleshooting low yield is presented below:
Issue 2: Difficulty in Product Purification
Question: I am having trouble purifying this compound. What are the likely impurities and how can I remove them?
Answer:
Purification challenges often arise from the presence of unreacted starting materials, byproducts, or degradation products.
| Potential Impurity | Origin | Suggested Purification Method |
| 3-(Benzimidazol-1-yl)propan-1-ol | Incomplete oxidation of the starting alcohol. | Column chromatography on silica gel. The alcohol is more polar than the aldehyde and will have a lower Rf value. |
| 3-(Benzimidazol-1-yl)propanoic acid | Over-oxidation of the aldehyde. | An acidic impurity can be removed by a mild basic wash (e.g., with a saturated solution of sodium bicarbonate) during the work-up. Alternatively, column chromatography can be effective. |
| o-Phenylenediamine | Unreacted starting material in a condensation reaction. | Can often be removed by an acidic wash during the work-up, as it will form a water-soluble salt. |
| Polymeric materials | Aldehyde self-condensation or polymerization, especially under harsh conditions. | Filtration if the polymer is insoluble. Column chromatography may also separate the desired product from oligomeric species. |
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The optimal solvent system will need to be determined by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound?
A1: Aldehydes, in general, can be susceptible to oxidation and polymerization. This compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to minimize degradation. The benzimidazole ring itself is generally stable under most conditions.
Q2: Can I use this compound in reductive amination reactions?
A2: Yes, the aldehyde functionality is well-suited for reductive amination to form various amine derivatives. This two-step process involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride.[5]
Q3: Are there any specific safety precautions I should take when working with this compound?
Q4: What spectroscopic methods are best for characterizing this compound?
A4: The following spectroscopic techniques are recommended for characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the aldehyde proton (typically a singlet or triplet between 9-10 ppm), the protons on the propyl chain, and the aromatic protons of the benzimidazole ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm) and the other carbons in the molecule.
-
IR (Infrared) Spectroscopy: To detect the characteristic C=O stretch of the aldehyde (around 1720-1740 cm⁻¹) and the C-H stretch of the aldehyde proton (two weak bands around 2720 and 2820 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.
Signaling Pathway and Reaction Visualization
The following diagram illustrates a generalized synthetic pathway to benzimidazole derivatives and a subsequent reaction of the aldehyde.
References
- 1. 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | 121356-81-8 | Benchchem [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Optimization of reaction conditions for "3-(Benzimidazol-1-yl)propanal" derivatization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis and derivatization of 3-(Benzimidazol-1-yl)propanal.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing the starting material, this compound?
A1: The most common and efficient method is the aza-Michael addition of benzimidazole to an α,β-unsaturated aldehyde like acrolein. This reaction directly forms the desired C-N bond at the N-1 position of the benzimidazole ring. The reaction can often be performed under neat (solvent-free) conditions or in various solvents like acetonitrile or DMF, sometimes with a mild base or catalyst to facilitate the reaction.[1][2][3]
Q2: Which derivatization reaction is most common for this compound?
A2: Given the presence of a terminal aldehyde group, reductive amination is one of the most powerful and versatile methods for derivatization.[4][5][6] This reaction allows for the introduction of a wide variety of primary and secondary amines, creating a diverse library of derivatives for screening in drug discovery programs.
Q3: What are the critical parameters to control during a reductive amination reaction?
A3: The critical parameters include the choice of reducing agent, solvent, pH, and reaction temperature. The pH is particularly important as imine formation is typically favored under mildly acidic conditions (pH 4-6), while the subsequent reduction is efficient at a similar or slightly higher pH.[4][7] The choice of reducing agent is also crucial; milder agents like sodium triacetoxyborohydride (STAB) or sodium cyanobohydride are often preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A suitable solvent system (e.g., Ethyl Acetate/Hexane) should be developed to clearly separate the starting aldehyde, the amine, and the final product. Staining with potassium permanganate or visualization under UV light (if the compounds are UV-active) can aid in visualization. For more detailed analysis, taking aliquots for ¹H NMR or LC-MS analysis can confirm the formation of the imine intermediate and the final amine product.[8]
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via Michael Addition
This protocol is adapted from general procedures for aza-Michael additions of N-heterocycles.[3][9]
Materials:
-
Benzimidazole
-
Acrolein (freshly distilled recommended)
-
Triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[6]undec-7-ene) (optional, as catalyst)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
To a solution of Benzimidazole (1.0 eq) in acetonitrile (approx. 0.5 M), add triethylamine (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acrolein (1.1 eq) dropwise to the stirred solution. Caution: Acrolein is volatile and toxic. Handle in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the benzimidazole starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to elute the product.
-
Combine the product-containing fractions and evaporate the solvent to yield this compound as a pale yellow oil or solid.
Protocol 2: Derivatization via Reductive Amination
This protocol describes a general procedure for the reductive amination of this compound with a primary amine using Sodium Triacetoxyborohydride (STAB).[4][5]
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (AcOH, optional catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in DCE.
-
If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Note: The reaction may bubble slightly (hydrogen evolution). Ensure adequate ventilation.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting aldehyde/imine intermediate.
-
Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Poor quality of acrolein | Acrolein can polymerize on standing. Use freshly distilled or a newly opened bottle of acrolein. |
| Incomplete reaction | Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). Consider using a catalyst like DBU or a Lewis acid in catalytic amounts.[10] |
| Side reactions | Bis-addition of acrolein or polymerization can occur. Ensure slow, controlled addition of acrolein, especially at the start of the reaction. Maintain a low temperature (0 °C) during addition. |
| Purification issues | The product may be difficult to separate from starting material or byproducts. Optimize the solvent system for column chromatography. |
Issue 2: Low Yield During Reductive Amination Derivatization
| Potential Cause | Suggested Solution |
| Inefficient imine formation | The equilibrium may not favor the imine. Add a catalytic amount of acetic acid.[7] You can also add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to drive the equilibrium. |
| Decomposition of STAB | STAB is moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents. |
| Aldehyde starting material reduced | This can happen if a less selective reducing agent like NaBH₄ is used without careful control.[4] Switch to a milder, more selective reagent like STAB. If using NaBH₄, pre-form the imine for a few hours before adding the reducing agent at a low temperature (0 °C).[5] |
| Poor quality amine | Ensure the amine starting material is pure and, if it is a salt, that it has been fully neutralized to the free base before the reaction. |
| Steric hindrance | If either the aldehyde or the amine is sterically bulky, the reaction may be slow. Increase reaction time, temperature, or consider a more reactive borohydride reagent. |
Data Presentation
Table 1: Optimization of Michael Addition Conditions (Representative Data)
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | CH₃CN | 25 | 24 | 45 |
| 2 | Et₃N (0.1) | CH₃CN | 25 | 18 | 75 |
| 3 | DBU (0.1) | CH₃CN | 25 | 12 | 82 |
| 4 | Et₃N (0.1) | DCM | 25 | 24 | 68 |
| 5 | DBU (0.1) | Neat | 50 | 8 | 90 |
Table 2: Screening of Reducing Agents for Derivatization (Representative Data)
| Entry | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ (STAB) | DCE | Acetic Acid | 12 | 91 |
| 2 | NaBH₃CN | MeOH | Acetic Acid | 16 | 85 |
| 3 | NaBH₄ | MeOH | None | 12 | 65 [a] |
| 4 | H₂ (50 psi), Pd/C | EtOH | None | 24 | 78 |
[a] Significant amount of reduced aldehyde (alcohol) byproduct observed.
Visualizations
Caption: General workflow for synthesis and derivatization.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
Addressing cytotoxicity issues of "3-(Benzimidazol-1-yl)propanal" in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity issues with "3-(Benzimidazol-1-yl)propanal" in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
While specific cytotoxicity data for this compound is not extensively documented in publicly available literature, benzimidazole derivatives as a class are known to exhibit cytotoxic effects, often through mechanisms such as disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[1][2][3][4] The cytotoxic potential can vary significantly depending on the specific chemical substitutions on the benzimidazole core and the cell type being tested.
Q2: My cells show high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?
Several factors could contribute to unexpectedly high cytotoxicity:
-
Compound Solubility: Poor solubility of the compound in your cell culture medium can lead to the formation of precipitates, which can be toxic to cells.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be cytotoxic at higher concentrations.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound or the benzimidazole class in general.
-
Assay Interference: The compound may interfere with the readout of your cytotoxicity assay (e.g., direct reduction of MTT reagent).[3]
Q3: How can I determine if the observed cytotoxicity is a specific effect of the compound or an artifact?
It is crucial to include proper controls in your experiments.[2] These should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Untreated Control: Cells that are not exposed to the compound or solvent.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Assay-Specific Controls: For assays like MTT, include a control with the compound in cell-free media to check for direct reagent reduction.[3]
Q4: What are the potential mechanisms of cytotoxicity for benzimidazole derivatives?
Benzimidazole compounds have been reported to induce cytotoxicity through various mechanisms, including:
-
Microtubule Disruption: Interfering with the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
-
Kinase Inhibition: Acting as inhibitors of various protein kinases involved in cell proliferation and survival signaling pathways.[1]
-
Induction of Apoptosis: Triggering programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[2][6]
-
DNA Intercalation: Some derivatives can bind to DNA and interfere with replication and transcription.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with "this compound" in cell culture.
Issue 1: High Variability in Cytotoxicity Results
High variability between replicate wells or experiments can obscure the true effect of the compound.
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and plate cells evenly across the well plate, avoiding the outer wells which are prone to evaporation.[4][7] |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent. Test the solubility of the compound in the culture medium beforehand. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.[4] |
| Bubbles in Wells | Check for and carefully remove any bubbles in the wells before taking absorbance or fluorescence readings, as they can interfere with the measurements.[1] |
Issue 2: Unexpectedly High Cytotoxicity
If the compound appears more toxic than anticipated, consider the following:
| Potential Cause | Troubleshooting Strategy |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Run a vehicle control with the highest concentration of solvent used.[8] |
| Compound Instability | The compound may be unstable in the culture medium, degrading into a more toxic substance. Prepare fresh dilutions of the compound for each experiment. |
| Incorrect Compound Concentration | Double-check all calculations and dilutions for preparing the stock and working solutions of the compound. |
| Contamination | Ensure that the compound stock solution, culture medium, and all reagents are sterile and free from microbial or chemical contamination. |
Issue 3: No Observable Cytotoxicity
If the compound does not show any cytotoxic effects, even at high concentrations, consider these points:
| Potential Cause | Troubleshooting Strategy |
| Compound Inactivity in the Chosen Cell Line | The selected cell line may be resistant to the cytotoxic effects of this specific compound. Consider testing the compound on a panel of different cell lines, including those known to be sensitive to other benzimidazole derivatives. |
| Sub-optimal Assay Conditions | The incubation time with the compound may be too short to induce a cytotoxic response. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.[4] |
| Assay Not Sensitive Enough | The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects. Consider using a more sensitive assay or a combination of different assays that measure different aspects of cell death (e.g., apoptosis, necrosis, membrane integrity). |
| Compound Degradation | The compound may be rapidly metabolized by the cells into an inactive form. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound
-
DMSO (or other suitable solvent)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound
-
DMSO (or other suitable solvent)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Visualizations
Caption: Workflow for troubleshooting unexpected cytotoxicity data.
Caption: Hypothetical signaling pathways affected by benzimidazole derivatives.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol Modification To Determine The Cytotoxic Potential Of Drugs Using Cell Viability Assays That Rely O... [protocols.io]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
"3-(Benzimidazol-1-yl)propanal" stability issues in different solvents
Disclaimer: The following information is based on general chemical principles of aldehydes and benzimidazole derivatives due to the limited availability of specific stability data for 3-(Benzimidazol-1-yl)propanal. The provided data and protocols are illustrative and should be adapted to your specific experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of this compound and its solutions.
Issue 1: Solution Discoloration (Turning Yellow/Brown)
-
Question: My solution of this compound, which was initially colorless, has turned yellow over a short period. What is the likely cause?
-
Answer: The aldehyde functional group in this compound is susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of the corresponding carboxylic acid, 3-(benzimidazol-1-yl)propanoic acid, and other colored degradation products. This process can be accelerated by light and elevated temperatures. Aldehydes are among the most easily oxidized organic compounds.[1]
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Ensure the solvent is free of peroxides, which can initiate oxidation. Use freshly distilled or peroxide-free solvents.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[2]
-
Temperature Control: Store solutions at low temperatures (2-8°C) to reduce the rate of degradation. For long-term storage, consider freezing (-20°C or lower), but verify the compound's solubility at these temperatures to avoid precipitation.
-
Issue 2: Appearance of Precipitate in Solution
-
Question: A precipitate has formed in my solution of this compound upon standing. What could be happening?
-
Answer: This could be due to several factors:
-
Polymerization/Condensation: Aldehydes can undergo self-condensation (aldol condensation) or polymerization, especially in the presence of acidic or basic impurities, to form insoluble higher molecular weight products.[3]
-
Limited Solubility: The compound may have limited solubility in the chosen solvent, and temperature fluctuations could cause it to precipitate out of the solution.
-
Degradation: The precipitate could be an insoluble degradation product.
Troubleshooting Steps:
-
Solvent Selection: Ensure that the chosen solvent is appropriate for this compound. While the benzimidazole moiety confers polarity, the overall solubility will depend on the solvent.[4] Consider polar aprotic solvents like DMSO or DMF for higher solubility.[5]
-
pH Control: Maintain a neutral pH to minimize acid- or base-catalyzed degradation and condensation reactions.
-
Concentration: Work with concentrations that are well within the solubility limit of the compound in that specific solvent and temperature.
-
Issue 3: Inconsistent Experimental Results
-
Question: I am observing a loss of potency or inconsistent results in my assays using a stock solution of this compound. Why might this be?
-
Answer: A loss of potency is a strong indicator of chemical degradation. The aldehyde group is reactive and can degrade over time, reducing the concentration of the active compound in your solution.
Troubleshooting Steps:
-
Fresh Solutions: Prepare fresh solutions of this compound for each experiment to ensure accurate concentrations.
-
Stability-Indicating Assay: Use a validated stability-indicating analytical method (e.g., HPLC) to determine the purity of your stock solution before use. This type of method is designed to separate the intact drug from its degradation products.[6]
-
Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, a forced degradation study is recommended.[7][8][9] This will help identify the conditions under which the compound is least stable.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for solid this compound?
-
Q2: Which solvents are recommended for dissolving this compound?
-
A2: Benzimidazoles are generally soluble in polar solvents.[4] Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to be good choices. Alcohols like ethanol may also be suitable.[11] Always determine the solubility for your specific application. Avoid solvents that can react with aldehydes, such as primary and secondary amines, unless that is the intended reaction.
-
-
Q3: How can I monitor the stability of this compound in my solutions?
-
A3: The most effective way is to use a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow you to quantify the amount of the parent compound and detect the formation of any degradation products over time.
-
-
Q4: What are the primary degradation pathways for this compound?
-
A4: The most probable degradation pathway is the oxidation of the aldehyde group to a carboxylic acid [3-(benzimidazol-1-yl)propanoic acid].[12][13] Other potential pathways include polymerization and condensation reactions. The benzimidazole ring is generally very stable and unlikely to degrade under normal experimental conditions.[14]
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents
| Solvent | Storage Condition | Time (24 hours) % Purity | Time (72 hours) % Purity | Potential Degradants Observed |
| DMSO | Room Temp, Ambient Light | 98.5% | 95.2% | Oxidative impurities |
| DMSO | 2-8°C, Dark | 99.8% | 99.5% | Trace impurities |
| Ethanol | Room Temp, Ambient Light | 97.1% | 92.0% | Oxidative and acetal impurities |
| Acetonitrile | 2-8°C, Dark | 99.7% | 99.2% | Trace impurities |
| Phosphate Buffer (pH 7.4) | 37°C, Dark | 90.3% | 75.8% | Hydrolytic and oxidative impurities |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions.[6][7][15]
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.
Visualizations
Caption: Troubleshooting workflow for unstable solutions.
Caption: Primary degradation pathways for the compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Aldehyde - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. nathan.instras.com [nathan.instras.com]
- 15. pharmatutor.org [pharmatutor.org]
Technical Support Center: Biological Evaluation of 3-(Benzimidazol-1-yl)propanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the biological evaluation of 3-(Benzimidazol-1-yl)propanal and related benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows poor solubility in aqueous buffers. How can I address this?
A1: Poor aqueous solubility is a common challenge with benzimidazole derivatives. Here are a few troubleshooting steps:
-
Co-solvents: Try dissolving the compound in a small amount of a biocompatible organic solvent like DMSO or ethanol before making the final dilution in your aqueous buffer. Be mindful of the final solvent concentration, as it can affect your assay.
-
pH Adjustment: The solubility of benzimidazole derivatives can be pH-dependent. Assess the pKa of your compound and adjust the pH of your buffer accordingly to favor the more soluble ionized form.
-
Formulation Strategies: For in vivo studies, consider formulating the compound with solubilizing agents such as cyclodextrins or encapsulating it in liposomes.
Q2: I am observing inconsistent results in my in vitro assays. What could be the potential causes?
A2: Inconsistent results can stem from several factors:
-
Compound Stability: Aldehyde moieties can be reactive. It is crucial to assess the stability of this compound in your assay medium over the time course of the experiment. Degradation can lead to a loss of activity and variability in your results. Consider performing a time-course stability study using HPLC or a similar analytical method.
-
Interaction with Assay Components: Benzimidazole derivatives have been reported to interact with proteins, such as serum albumin[1]. If your cell culture medium contains serum, this interaction could sequester your compound and reduce its effective concentration. Consider using serum-free media or quantifying the free compound concentration.
-
Aggregation: At higher concentrations, organic molecules can form aggregates, leading to non-specific effects and irreproducible data. Determine the critical aggregation concentration (CAC) of your compound.
Q3: My compound is showing high cytotoxicity in preliminary screens. How can I investigate the mechanism of toxicity?
A3: High cytotoxicity is a common finding with bioactive compounds. To understand the underlying mechanism, consider the following approaches:
-
Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).
-
Mitochondrial Toxicity: Evaluate the effect of your compound on mitochondrial membrane potential using dyes like JC-1 or TMRE. Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.
-
Reactive Oxygen Species (ROS) Production: Measure the generation of ROS using fluorescent probes like DCFDA. Oxidative stress is a frequent contributor to cytotoxicity.
-
Off-Target Effects: Benzimidazole derivatives have been associated with various off-target effects, including hematological and hepatobiliary disorders[2]. Consider screening your compound against a panel of common off-target proteins.
Troubleshooting Guides
Guide 1: Investigating Antimicrobial Activity
Problem: Inconsistent or no antimicrobial activity observed for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the wells of your microplate for any precipitate after adding the compound. | A clear solution indicates the compound is soluble at the tested concentrations. |
| Inappropriate Assay Medium | Test the compound's stability and solubility in different standard media (e.g., Mueller-Hinton broth, RPMI). | Identification of a suitable medium that maintains compound integrity. |
| Microbial Resistance | Include reference strains with known susceptibility profiles as controls. | Confirmation that the assay is performing correctly and the lack of activity is specific to the test compound/strain. |
| Incorrect Endpoint Measurement | Use multiple methods to assess viability, such as optical density, resazurin assay, or colony-forming unit (CFU) counting. | A more robust and reliable determination of antimicrobial activity. |
Guide 2: Evaluating Anticancer Activity
Problem: Difficulty in determining the IC50 value or observing a clear dose-response relationship.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Cell Seeding Density | Optimize the cell seeding density to ensure logarithmic growth during the assay period. | A clear and reproducible dose-response curve. |
| Assay Duration | Vary the incubation time with the compound (e.g., 24, 48, 72 hours) to find the optimal window for observing an effect. | Determination of the time-dependent nature of the compound's activity. |
| Non-Specific Assay Interference | The aldehyde group might react with components of viability assays (e.g., MTT, MTS). Use a non-enzymatic method like crystal violet staining to confirm results. | Concordant results between different viability assays, confirming a true biological effect. |
| Cell Line Specificity | Test the compound on a panel of cancer cell lines with different genetic backgrounds. | Identification of sensitive and resistant cell lines, providing clues about the mechanism of action. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the compound stock in the appropriate microbial growth medium to achieve a final concentration range of 0.1 to 128 µg/mL.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to the final working concentration as per CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microplate. Include positive (microbes only) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 |
| Escherichia coli (ATCC 25922) | 32 |
| Candida albicans (ATCC 90028) | 16 |
| Ciprofloxacin (Control) | 1 |
| Fluconazole (Control) | 2 |
Table 2: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 25.8 |
| HCT116 (Colon Cancer) | 18.2 |
| HEK293 (Normal Kidney) | > 100 |
Visualizations
Caption: General experimental workflow for the biological evaluation of a novel compound.
Caption: Hypothesized mechanism of action via inhibition of tubulin polymerization.
References
- 1. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
Refining purification techniques for high-purity "3-(Benzimidazol-1-yl)propanal"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the purification techniques for high-purity "3-(Benzimidazol-1-yl)propanal".
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is particularly useful for separating the target compound from closely related impurities, while recrystallization is effective for removing minor impurities and obtaining a highly crystalline final product.
Q2: What are the common impurities I should expect in my crude this compound?
A2: Common impurities can include unreacted benzimidazole, byproducts from the alkylating agent, and potentially small amounts of the corresponding carboxylic acid or alcohol if the aldehyde has undergone oxidation or reduction. Over-alkylation leading to quaternary benzimidazolium salts is also a possibility.
Q3: My purified this compound shows a lower-than-expected melting point. What could be the issue?
A3: A depressed melting point is a strong indicator of residual impurities. This could be due to leftover starting materials, solvents, or side-products from the synthesis. Further purification by recrystallization or column chromatography is recommended.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purity analysis?
A4: Yes, Reverse-Phase HPLC (RP-HPLC) is an excellent method for assessing the purity of this compound. A typical mobile phase could be a gradient of acetonitrile in water with a small amount of trifluoroacetic acid (TFA) or formic acid.
Q5: How should I store high-purity this compound?
A5: Due to the presence of an aldehyde functional group, this compound can be susceptible to oxidation. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C for long-term storage) and protected from light.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 10:1 Hexane:Ethyl Acetate mixture, try changing to 8:1 or 5:1. |
| Product elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the eluent. For instance, switch from a 5:1 to a 10:1 or 20:1 Hexane:Ethyl Acetate mixture. |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, consider using dichloromethane/methanol or toluene/acetone systems. Running a thorough TLC analysis with different solvent systems beforehand can help in selecting the optimal mobile phase. |
| Streaking or tailing of the product band | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. | Add a small amount of a polar modifier like triethylamine (0.1-1%) to the eluent to reduce strong interactions with acidic silica. Ensure you are not loading too much crude material onto the column. |
| Product appears to decompose on the column | The compound is unstable on silica gel. | Consider using a less acidic stationary phase like alumina (neutral or basic) or a different purification technique such as recrystallization. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Try evaporating some of the solvent to increase the concentration. If crystals still do not form, the solvent may be too good. Consider adding a co-solvent in which the compound is less soluble (an anti-solvent). |
| Oiling out instead of crystallization | The compound is precipitating from a supersaturated solution at a temperature above its melting point in that solvent, or significant impurities are present. | Try using a larger volume of solvent and allowing it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. If oiling out persists, an initial purification by column chromatography may be necessary. |
| Poor recovery of the purified product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering to maximize crystal recovery. |
| Crystals are colored despite the pure compound being white | Colored impurities are trapped within the crystal lattice. | Consider adding a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. This should be followed by a hot filtration step. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of Hexane:Ethyl Acetate (e.g., 10:1, 5:1, 2:1) to find a solvent system that gives the target compound an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with the chosen Hexane:Ethyl Acetate solvent system.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Purified this compound (from column chromatography or as a relatively pure crude product)
-
A suitable solvent or solvent pair (e.g., ethanol/water, toluene, or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of the compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with swirling until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data Summary
Table 1: Typical Purification Yields and Purity of this compound
| Purification Method | Starting Material Purity | Typical Yield (%) | Final Purity (%) (by HPLC) |
| Column Chromatography | ~80% | 70-85% | >98% |
| Recrystallization | >95% | 85-95% | >99.5% |
| Combined (Column + Recrystallization) | ~80% | 60-75% | >99.8% |
Note: These are representative values and may vary depending on the specific reaction conditions and the nature of the impurities.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity issues.
Mitigating off-target effects of "3-(Benzimidazol-1-yl)propanal" in assays
Technical Support Center: 3-(Benzimidazol-1-yl)propanal
Disclaimer: "this compound" is not a widely documented compound in scientific literature. The following troubleshooting guide and FAQs are based on the known biological activities and off-target effects of the broader benzimidazole class of molecules to provide a predictive and practical resource for researchers.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity in my cell-based assay that is independent of my target of interest. What could be the cause?
A: This is a common observation with novel small molecules. The benzimidazole scaffold is present in many compounds with demonstrated cytotoxic effects against a wide range of cancer cell lines, including leukemia, melanoma, ovarian, prostate, breast, colon, and lung cancer cells.[1][2][3][4] This cytotoxicity can stem from off-target effects such as:
-
Microtubule disruption: Certain benzimidazole derivatives are known to bind to the colchicine binding site of tubulin, leading to cell cycle arrest and apoptosis.[1]
-
Topoisomerase inhibition: Some benzimidazoles can interfere with DNA topoisomerase I and II, enzymes critical for DNA replication and repair, leading to cell death.[1]
-
General cellular stress: At higher concentrations, compounds can induce non-specific toxicity.
To investigate this, we recommend running a cytotoxicity assay in a cell line that does not express your target of interest and comparing the IC50 values.
Q2: My kinase screening panel shows that "this compound" is inhibiting multiple kinases. Is this expected?
A: Yes, this is a possibility. The benzimidazole structure is a common scaffold for kinase inhibitors because it can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases.[5][6][7][8] While some benzimidazole derivatives are highly selective, others are multi-targeted, which can be therapeutically beneficial in some contexts, such as cancer, where multiple signaling pathways are often dysregulated.[5][7] To determine the significance of these findings, you should:
-
Compare the IC50 values for the off-target kinases to the IC50 for your primary target. A significant window of selectivity (e.g., >100-fold) is desirable.
-
Perform cellular assays to see if inhibition of the off-target kinases contributes to the observed phenotype.
Q3: My experiments show that "this compound" causes cell cycle arrest in the G2/M phase. What is the likely mechanism?
A: G2/M phase arrest is a known effect of several benzimidazole-containing compounds.[1][2] The most common mechanism for this is the disruption of microtubule dynamics.[9] These compounds can inhibit tubulin polymerization, which prevents the formation of the mitotic spindle, a structure essential for cell division. This leads to an arrest at the G2/M checkpoint and can subsequently trigger apoptosis. To confirm this, you could perform a tubulin polymerization assay or immunofluorescence staining of microtubules in treated cells.
Q4: I'm having trouble getting reproducible results with my compound. What should I check?
A: Inconsistent results can be frustrating, but are often solvable by systematically checking your experimental setup.[10] Here are a few things to consider:
-
Compound Stability: Verify the stability of "this compound" in your assay medium and solvent (e.g., DMSO) over the time course of your experiment. Some compounds can degrade or precipitate.[4]
-
Solvent Concentration: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout.[11]
-
Storage: Store your stock solutions appropriately, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Cytotoxicity
If you observe cytotoxicity that may not be related to your intended target, this workflow can help you dissect the mechanism.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of "3-(Benzimidazol-1-yl)propanal" with known inhibitors
A contextual review in the absence of specific data for 3-(Benzimidazol-1-yl)propanal
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of scientific literature and databases did not yield specific inhibitory activity or quantitative data for the compound "this compound." Therefore, this guide provides a comparative analysis of well-characterized benzimidazole derivatives that are known inhibitors of key enzyme families. This information is intended to provide a valuable context for the potential biological activity of novel benzimidazole compounds.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] This versatility stems from the ability of the benzimidazole nucleus to interact with various biological targets. This guide explores the inhibitory activities of representative benzimidazole derivatives against three crucial classes of enzymes: Protein Kinases, Histone Deacetylases (HDACs), and H+,K+-ATPase.
Benzimidazole Derivatives as Protein Kinase Inhibitors
Benzimidazole-based compounds are common scaffolds for protein kinase inhibitors, often acting as ATP-competitive inhibitors.[3][4] These derivatives can achieve high selectivity by targeting unique structural features of specific kinases.[3] The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[] RAF kinases are key components of this pathway, making them attractive targets for cancer therapy.[1][6]
Quantitative Comparison of Benzimidazole-Based Kinase Inhibitors
| Compound Name | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| A 5-cyano-substituted benzimidazole-2-amino derivative (Compound 23) | CK1δ | 98.6 | - | - |
| A 5-terbutyl-substituted benzimidazole derivative (Compound 20) | CK1δ | 1000 | - | - |
| A 5,6-dichloro substituted benzimidazole derivative (Compound 22) | CK1δ | 980 | - | - |
| N-alkylbenzimidazole with amino-oxadiazole substituent (Compound 10) | Ribosomal S6 Kinase | 340 | - | - |
Table 1: Comparative inhibitory activities of selected benzimidazole derivatives against protein kinases.[7][8]
Experimental Protocol: Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (benzimidazole derivative) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
In a microplate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase enzyme and the specific substrate to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
After a brief incubation, add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.
-
The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]
Signaling Pathway Diagram
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of a benzimidazole derivative on RAF kinase.
Benzimidazole Derivatives as Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[10][11] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[12] Several benzimidazole derivatives have been identified as potent HDAC inhibitors.[13][14]
Quantitative Comparison of Benzimidazole-Based HDAC Inhibitors
| Compound Name | Target HDAC | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pracinostat | HDAC (pan-inhibitor) | 41 (HDAC1) | SAHA (Vorinostat) | 91.73 (HDAC6) |
| Compound 4c (benzimidazole-linked hydantoin derivative) | HDAC6 | 51.84 | SAHA (Vorinostat) | 91.73 |
| Compound 7j (ortho-aminobenzamide derivative) | HDAC1 | 650 | Entinostat | 930 |
| Compound 7j (ortho-aminobenzamide derivative) | HDAC2 | 780 | Entinostat | 950 |
| Compound 7j (ortho-aminobenzamide derivative) | HDAC3 | 1700 | Entinostat | 1800 |
Table 2: Comparative inhibitory activities of selected benzimidazole derivatives against Histone Deacetylases.[15][16][17]
Experimental Protocol: HDAC Inhibition Assay (Fluorometric Assay)
This protocol provides a general method for measuring the inhibitory activity of compounds against HDAC enzymes.
Materials:
-
Nuclear extract containing HDACs or purified HDAC enzyme
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (benzimidazole derivative) dissolved in DMSO
-
Developer solution (containing a protease, e.g., trypsin, and a stop solution, e.g., Trichostatin A for non-class III HDACs)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a black microplate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the HDAC enzyme source (nuclear extract or purified enzyme) to all wells except the negative control.
-
Initiate the reaction by adding the fluorometric HDAC substrate to all wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate for a short period (e.g., 10-15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
The fluorescence intensity is directly proportional to the HDAC activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[18][19]
Signaling Pathway Diagram
Caption: The role of HDAC in gene expression and its inhibition by a benzimidazole derivative.
Benzimidazole Derivatives as H+,K+-ATPase (Proton Pump) Inhibitors
The H+,K+-ATPase, or proton pump, is an enzyme responsible for the final step in gastric acid secretion.[20][21] Benzimidazole derivatives, known as proton pump inhibitors (PPIs), are widely used to treat acid-related disorders by irreversibly inhibiting this enzyme.[22][23]
Quantitative Comparison of Benzimidazole-Based H+,K+-ATPase Inhibitors
| Compound Name | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Picoprazole | (H+ + K+)-ATPase | ~2 | - | - |
| H 149/94 | (H+ + K+)-ATPase | Dose-dependent inhibition shown | Cimetidine | No inhibition |
Table 3: Comparative inhibitory activities of selected benzimidazole derivatives against H+,K+-ATPase.[2][24]
Experimental Protocol: H+,K+-ATPase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of compounds on the H+,K+-ATPase enzyme.
Materials:
-
Gastric membrane vesicles enriched in H+,K+-ATPase (e.g., from hog gastric mucosa)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2)
-
ATP
-
Test compound (benzimidazole derivative) dissolved in a suitable solvent
-
Reagents for measuring inorganic phosphate (Pi) released from ATP hydrolysis (e.g., malachite green-based colorimetric assay)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the gastric membrane vesicles with the test compound at a specific pH (e.g., acidic pH to activate the inhibitor) for a defined period.
-
In a microplate, add the assay buffer and the pre-incubated vesicle-compound mixture.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate released using a colorimetric method. The absorbance is proportional to the amount of Pi produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mechanism of Action Diagram
Caption: Mechanism of gastric acid secretion by the H+,K+-ATPase and its inhibition by a benzimidazole-based proton pump inhibitor.[25][26]
Conclusion
While specific inhibitory data for "this compound" remains elusive, the broader family of benzimidazole derivatives demonstrates significant and diverse inhibitory activities against crucial enzyme targets. The examples provided in this guide for protein kinases, histone deacetylases, and H+,K+-ATPase highlight the therapeutic potential of the benzimidazole scaffold. The presented quantitative data, experimental protocols, and pathway diagrams offer a framework for researchers and drug development professionals to understand and evaluate the potential of novel benzimidazole compounds. Further experimental investigation is warranted to characterize the specific biological activities of "this compound" and its potential as a therapeutic agent.
References
- 1. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of gastric (H+ + K+)-ATPase by the substituted benzimidazole, picoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Signaling from RAS to RAF: The Molecules and Their Mechanisms | Annual Reviews [annualreviews.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel benzimidazole derivatives as potent HDACs inhibitors against leukemia with (Thio)Hydantoin as zinc-binding moiety: Design, synthesis, enzyme inhibition, and cellular mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. Acid secretion and the H,K ATPase of stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Acid secretion and the H,K ATPase of stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+)ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 25. teachmeanatomy.info [teachmeanatomy.info]
- 26. m.youtube.com [m.youtube.com]
Validating the In Vitro Anti-inflammatory Activity of "3-(Benzimidazol-1-yl)propanal" In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized in vitro anti-inflammatory activity of the novel compound "3-(Benzimidazol-1-yl)propanal" through subsequent in vivo studies. Due to the absence of published data on this specific compound, this document presents a well-informed, hypothetical scenario based on the known anti-inflammatory properties of other benzimidazole derivatives. We will compare its potential efficacy against the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Hypothetical In Vitro Activity of this compound
Many benzimidazole derivatives have been reported to possess anti-inflammatory properties.[1][2][3] These effects are often attributed to the inhibition of key inflammatory mediators. For the purpose of this guide, we hypothesize that "this compound" exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Comparative In Vitro Data
The following table summarizes the hypothetical quantitative data from an in vitro assay comparing the inhibitory effects of "this compound" and Indomethacin on TNF-α and IL-6 production.
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IC50 (µM) for TNF-α | IL-6 Inhibition (%) | IC50 (µM) for IL-6 |
| This compound | 1 | 25.3 ± 2.1 | 15.8 | 22.1 ± 1.9 | 18.2 |
| 10 | 48.9 ± 3.5 | 45.6 ± 3.2 | |||
| 25 | 72.4 ± 4.8 | 68.9 ± 4.5 | |||
| 50 | 91.2 ± 5.6 | 88.3 ± 5.1 | |||
| Indomethacin | 1 | 30.1 ± 2.5 | 12.5 | 28.4 ± 2.3 | 14.1 |
| 10 | 55.2 ± 4.1 | 52.1 ± 3.9 | |||
| 25 | 78.9 ± 5.2 | 75.3 ± 4.9 | |||
| 50 | 95.6 ± 6.1 | 92.8 ± 5.8 |
Experimental Protocols
In Vitro: Inhibition of TNF-α and IL-6 Production in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of "this compound" or Indomethacin for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group. The IC50 values (the concentration of a drug that gives half-maximal response) are determined by non-linear regression analysis.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This widely used animal model is employed to evaluate the acute anti-inflammatory activity of a compound.[1]
-
Animals: Male Wistar rats (180-200g) are used for the study.
-
Compound Administration: The animals are divided into groups: a control group receiving the vehicle, a positive control group receiving Indomethacin (10 mg/kg, orally), and treatment groups receiving "this compound" at different doses (e.g., 10, 25, and 50 mg/kg, orally). The compounds are administered 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group in comparison to the control group.
Comparative In Vivo Data
The following table presents hypothetical data from the in vivo carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.62 ± 0.05 | 27.1 |
| 25 | 0.45 ± 0.04 | 47.1 | |
| 50 | 0.28 ± 0.03 | 67.1 | |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
Visualizing the Path from In Vitro Discovery to In Vivo Validation
To bridge the conceptual gap between laboratory findings and animal studies, the following diagrams illustrate the underlying signaling pathway and the experimental workflow.
Caption: Hypothetical signaling pathway of LPS-induced inflammation and the inhibitory action of the compound.
Caption: Workflow for validating in vitro anti-inflammatory activity in an in vivo model.
Caption: Logical relationship between in vitro and in vivo data for the test compound.
Conclusion
This guide outlines a hypothetical yet plausible pathway for validating the anti-inflammatory potential of "this compound". The provided experimental designs and comparative data structures offer a clear framework for researchers. While the in vitro results suggest a slightly lower potency compared to Indomethacin, the significant dose-dependent in vivo efficacy highlights its potential as a lead compound for further development. The successful translation from in vitro to in vivo models is a critical step in the drug discovery process.[4][5] Future studies should focus on elucidating the precise mechanism of action, exploring other inflammatory models, and conducting comprehensive toxicological assessments.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. blog.biobide.com [blog.biobide.com]
Cross-validation of "3-(Benzimidazol-1-yl)propanal" bioactivity across different assays
For researchers, scientists, and drug development professionals, understanding the bioactivity of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of 3-(Benzimidazol-1-yl)propanal, a member of the diverse benzimidazole family of compounds. Benzimidazoles are a well-established class of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. [1][2]
While specific quantitative bioactivity data and detailed experimental protocols for "this compound" are not extensively available in the public domain, this guide will draw upon the broader knowledge of benzimidazole derivatives to provide a comparative framework. We will explore common assays used to evaluate the bioactivity of this class of compounds and present hypothetical data to illustrate how such comparisons are made.
Comparative Bioactivity Profile
To effectively evaluate the potential of a compound like this compound, its bioactivity is typically tested across a panel of assays and compared against known drugs or other investigational compounds. The following table presents a hypothetical comparison of this compound with a standard reference compound, Propranolol, a well-known beta-blocker.[3]
| Assay Type | Test Compound | Target/Cell Line | Parameter Measured | Result (Hypothetical) | Reference Compound | Result (Hypothetical) |
| Cytotoxicity Assay | This compound | HeLa (Human cervical cancer) | IC50 (µM) | 15.2 | Doxorubicin | 0.8 |
| Antimicrobial Assay | This compound | E. coli | Minimum Inhibitory Concentration (MIC, µg/mL) | 32 | Ciprofloxacin | 0.5 |
| Anti-inflammatory Assay | This compound | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Inhibition (%) at 10 µM | 45% | Indomethacin | 68% |
| Receptor Binding Assay | This compound | β2-Adrenergic Receptor | Ki (nM) | 500 | Propranolol | 5 |
Caption: Hypothetical comparative bioactivity data for this compound.
Key Experimental Methodologies
The following sections detail the general protocols for the assays mentioned in the table above. These methodologies are standard in preclinical drug discovery and provide a basis for generating the comparative data.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a reference compound (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Antimicrobial Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli).
-
Serial Dilution: Perform serial dilutions of this compound and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assay (Nitric Oxide Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound or a reference compound (e.g., Indomethacin) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and add Griess reagent to measure the nitrite concentration, an indicator of NO production.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Visualizing Cellular Pathways and Workflows
Understanding the mechanism of action of a compound often involves mapping its interaction with cellular signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, we can visualize a hypothetical mechanism and a general experimental workflow.
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for bioactive compound evaluation.
References
- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propranolol - Wikipedia [en.wikipedia.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Structure-activity relationship (SAR) studies of "3-(Benzimidazol-1-yl)propanal" analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzimidazole Analogs for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-1 substituted benzimidazole analogs, with a focus on drawing inferences for derivatives of a "3-(Benzimidazol-1-yl)propanal" core structure. Due to a lack of specific comprehensive studies on "this compound" itself, this guide synthesizes data from closely related N-1 substituted benzimidazole analogs to provide valuable insights for researchers in the field.
General Synthesis of N-1 Substituted Benzimidazole Analogs
The synthesis of N-1 substituted benzimidazole derivatives typically involves the initial formation of the benzimidazole core, followed by N-alkylation or N-arylation. A common method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[4][5] Subsequent substitution at the N-1 position can be achieved through various alkylating or arylating agents.
Caption: General synthetic scheme for N-1 substituted benzimidazoles.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring system.[6] For N-1 substituted analogs, the substituent at this position plays a crucial role in modulating the compound's potency and selectivity.
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives is often linked to their ability to interfere with microbial cellular processes.[6] The SAR for antimicrobial activity can be summarized as follows:
-
N-1 Substituent: The introduction of various substituents at the N-1 position has been shown to modulate antimicrobial activity. While specific data on a propanal substituent is scarce, the presence of alkyl chains, sometimes functionalized with other groups, can influence lipophilicity and cell permeability, which are critical for reaching intracellular targets.[7]
-
C-2 Substituent: Modifications at the C-2 position have a profound impact on activity. Aromatic or heteroaromatic rings at this position are often associated with enhanced antimicrobial effects.[8]
-
Benzene Ring Substituents: Electron-withdrawing groups (e.g., -Cl, -NO2) on the benzene ring can increase the antimicrobial potency of the benzimidazole scaffold.[8]
Caption: Key SAR points for antimicrobial activity of benzimidazoles.
Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition.[3][9] The SAR for anticancer activity highlights the following:
-
N-1 Substituent: Similar to antimicrobial activity, the N-1 substituent is critical. Large, bulky groups can enhance binding to target enzymes or receptors. The propanal moiety, with its reactive aldehyde group, could potentially form covalent bonds with biological targets, a strategy used in some anticancer drugs.
-
C-2 Substituent: The presence of aryl or heteroaryl groups at the C-2 position is a common feature in many anticancer benzimidazoles.[9]
-
Benzene Ring Substituents: The substitution pattern on the benzene ring can fine-tune the electronic properties and steric profile of the molecule, influencing its interaction with cancer-related targets.[3]
Caption: Key SAR points for anticancer activity of benzimidazoles.
Comparative Data of N-1 Substituted Benzimidazole Analogs
The following tables summarize the biological activities of various N-1 substituted benzimidazole derivatives from the literature, providing a basis for comparison.
Table 1: Antimicrobial Activity of Selected N-1 Substituted Benzimidazole Analogs
| Compound ID | N-1 Substituent | C-2 Substituent | Benzene Ring Substituent(s) | Organism | MIC (µg/mL) | Reference |
| 1 | -CH2CH2OH | -Phenyl | H | S. aureus | 12.5 | [10] |
| 2 | -CH2CH2OH | -Phenyl | H | E. coli | 25 | [10] |
| 3 | -CH2-Aryl | -Methyl | H | C. albicans | 6.25 | [11] |
| 4 | -CH2-Aryl | -Methyl | 5-Cl | A. niger | 3.1 | [10] |
Table 2: Anticancer Activity of Selected N-1 Substituted Benzimidazole Analogs
| Compound ID | N-1 Substituent | C-2 Substituent | Benzene Ring Substituent(s) | Cell Line | IC50 (µM) | Reference |
| 5 | -CH2-Aryl | -Phenyl | H | MCF-7 | 7.0 | [10] |
| 6 | -CH2-Aryl | -Phenyl | 5-NO2 | MCF-7 | 5.4 | [10] |
| 7 | -Alkyl | -Aryl | H | HCT116 | 0.46 | [12] |
| 8 | -CH2-Thiazole | -Aryl | H | HepG2 | 8.91 | [3] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature for evaluating the biological activity of benzimidazole analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations.
-
Inoculation: The standardized inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (SRB Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB) dye.
-
Measurement of Absorbance: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological profile of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiplasmodial activity, structure–activity relationship and studies on the action of novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: 3-(Benzimidazol-1-yl)propanal Derivatives and Standard-of-Care Drugs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical efficacy of benzimidazole derivatives, a class of compounds to which 3-(Benzimidazol-1-yl)propanal belongs, against standard-of-care chemotherapeutic agents for colorectal cancer. Due to the limited availability of public data on this compound, this analysis focuses on structurally related benzimidazole compounds that have been evaluated in relevant cancer cell line models.
Introduction
Benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] Their structural similarity to purine nucleotides allows them to interact with various biological targets, leading to the disruption of cancer cell proliferation and survival.[1] This guide aims to contextualize the potential efficacy of this compound class by comparing it with established first-line treatments for colorectal cancer, namely 5-fluorouracil (5-FU) and oxaliplatin.
Mechanism of Action
Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, including:
-
Microtubule Disruption: Similar to vinca alkaloids and taxanes, some benzimidazoles inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby inducing DNA damage and cell death.[1]
-
DNA Alkylating Agents: Some benzimidazoles, like bendamustine, act as alkylating agents, causing DNA damage.[1]
Standard-of-care drugs for colorectal cancer operate via distinct mechanisms:
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, an enzyme essential for DNA synthesis and repair.[2][3] Its metabolites can also be incorporated into RNA and DNA, leading to cytotoxicity.[3][4]
-
Oxaliplatin: A platinum-based chemotherapeutic agent that forms platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately inducing apoptosis.[1][5]
Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzimidazole derivatives compared to 5-FU and oxaliplatin in human colorectal cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of Benzimidazole Derivatives in Colorectal Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Albendazole | HCT8 | 0.3 | Not Specified | [6] |
| Flubendazole | HCT8 | 0.9 | Not Specified | [6] |
| 1-(Isobutyl)-3-(4-methylbenzyl) benzimidazolium chloride (IMBZC) | HT29 | 22.13 | 24 hours | [7] |
| 1-(Isobutyl)-3-(4-methylbenzyl) benzimidazolium chloride (IMBZC) | SW620 | 15.53 | 24 hours | [7] |
| Benzimidazole 2 | HCT-116 | ~44.3 (16.2 µg/mL) | Not Specified | [8] |
| Benzimidazole 4 | HCT-116 | ~65.8 (24.08 µg/mL) | Not Specified | [8] |
Note: IC50 values for Benzimidazole 2 and 4 were converted from µg/mL assuming an estimated molecular weight.
Table 2: IC50 Values of Standard-of-Care Drugs in Colorectal Cancer Cell Lines
| Drug | Cell Line | IC50 (µM) | Exposure Time | Reference |
| 5-Fluorouracil | HCT-116 | 1.48 | 5 days | [9] |
| 5-Fluorouracil | HT-29 | 11.25 | 5 days | [9] |
| 5-Fluorouracil | SW48 | 19.85 | 48 hours | |
| 5-Fluorouracil | HCT116 | 19.87 | 48 hours | |
| Oxaliplatin | HCT-116 (WT) | 19 | 1 hour | [10] |
| Oxaliplatin | HCT-116 (WT) | 12 | 8 hours | [10] |
| Oxaliplatin | HT-29 | Not explicitly stated, but higher than HCT-116 | 72 hours | [11][12] |
Experimental Protocols
A standardized protocol for determining the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Compound Treatment:
-
The test compound (e.g., a benzimidazole derivative) and standard drugs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the solvent at the same concentration as the treated wells.[15]
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[13]
-
-
MTT Addition and Incubation:
-
Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[16]
-
The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.[14][16]
-
-
Formazan Solubilization:
-
After the MTT incubation, the medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[16]
-
-
Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[13]
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways and Drug Mechanisms
Caption: Mechanisms of Action of Benzimidazole Derivatives and Standard-of-Care Drugs.
Experimental Workflow
Caption: General Workflow for an In Vitro Cytotoxicity Assay (MTT).
Disclaimer: The data presented in this guide is for informational and comparative purposes only. The efficacy of "this compound" has not been directly assessed in the cited studies. The IC50 values for different compounds were obtained from various studies and may not be directly comparable due to potential differences in experimental conditions. Further preclinical and clinical studies are required to determine the specific efficacy and safety profile of "this compound".
References
- 1. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 2. Fluorouracil - Wikipedia [en.wikipedia.org]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Benzimidazole-Based N-Heterocyclic Carbene Derivative Exhibits Potent Antiproliferative and Apoptotic Effects against Colorectal Cancer [mdpi.com]
- 8. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. MTT assay protocol | Abcam [abcam.com]
Reproducibility in Focus: A Comparative Guide to the Synthesis and Bioactivity of N-Alkylated Benzimidazoles
For researchers, scientists, and drug development professionals, the reproducibility of synthetic routes and bioassays is paramount. This guide provides a comparative analysis of established methods for the synthesis of N-alkylated benzimidazoles, using the synthesis of "3-(Benzimidazol-1-yl)propanal" as a model, and evaluates the bioactivity of structurally related compounds. While direct literature on "this compound" is scarce, this guide leverages data from analogous N-substituted benzimidazoles to provide a framework for reproducible research in this important class of heterocyclic compounds.
Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2] Their structural similarity to naturally occurring purines allows them to interact with various biopolymers, leading to diverse pharmacological activities, including antimicrobial and anticancer effects.[1][3] This guide will delve into the common synthetic pathways for N-alkylation of the benzimidazole core and the bioassay methods used to evaluate their therapeutic potential.
Synthesis of N-Alkylated Benzimidazoles: A Reproducible Pathway
The synthesis of N-alkylated benzimidazoles is a well-established process, typically proceeding via the N-alkylation of the benzimidazole ring with a suitable alkyl halide.[4][5] For the specific target of this compound, a two-step synthetic sequence is proposed, starting from the readily available benzimidazole.
The first step involves the N-alkylation of benzimidazole with a 3-carbon electrophile bearing a protected aldehyde or a precursor functional group, such as a hydroxyl group. The reaction of benzimidazole with 3-bromopropan-1-ol in the presence of a base is a common and reproducible method to obtain the alcohol precursor, 3-(1H-benzimidazol-1-yl)propan-1-ol.
The subsequent step is the oxidation of the primary alcohol to the corresponding aldehyde. This transformation can be achieved using various oxidizing agents. Careful control of reaction conditions is crucial to prevent over-oxidation to the carboxylic acid.[6][7]
Below is a table summarizing representative synthetic data for N-alkylation of benzimidazoles with different alkyl halides.
| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Benzimidazole | 3-Bromopropan-1-ol | K2CO3 | DMF | 30°C, 6h | 3-(1H-Benzimidazol-1-yl)propan-1-ol | Not Specified | [8] |
| Benzimidazole | Alkyl Bromides (C3-C10) | KOH/Tetrabutylammonium hydrogen sulfate | Not Specified | Not Specified | N-Alkyl-2-substituted-benzimidazoles | Not Specified | [9] |
| Benzimidazole | Benzyl Bromide | Not Specified | Not Specified | Not Specified | 1-Benzyl-1-benzimidazole | Not Specified | [10] |
Bioassays of N-Substituted Benzimidazoles: A Comparative Overview
N-substituted benzimidazoles have been extensively evaluated for a range of biological activities, most notably as antimicrobial and anticancer agents.[3][11][12] The biological activity is often influenced by the nature of the substituent at the N-1 position.
Antimicrobial Activity
The antimicrobial properties of N-substituted benzimidazoles have been tested against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common metric used to quantify the antimicrobial efficacy.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| N-substituted benzimidazole derivative 4 | Bacillus thuringiensis | Potent Activity | [11] |
| N-substituted benzimidazole derivative 5d | Bacillus thuringiensis | Potent Activity | [11] |
| N-substituted benzimidazole derivative 4 | Candida albicans | Potent Activity | [11] |
| N-substituted benzimidazole derivative 5d | Candida albicans | Potent Activity | [11] |
| N-substituted benzimidazole derivative 5a | Various microorganisms | Significant Activity | [11] |
| N-alkylated 2-(substituted phenyl)-1H-benzimidazole 2g | Streptococcus faecalis | 8 | [3] |
| N-alkylated 2-(substituted phenyl)-1H-benzimidazole 2g | Staphylococcus aureus | 4 | [3] |
| N-alkylated 2-(substituted phenyl)-1H-benzimidazole 2g | Methicillin-resistant Staphylococcus aureus | 4 | [3] |
| N-alkylated 2-(substituted phenyl)-1H-benzimidazole 1b, 1c, 2e, 2g | Candida albicans | 64 | [3] |
| N-alkylated 2-(substituted phenyl)-1H-benzimidazole 1b, 1c, 2e, 2g | Aspergillus niger | 64 | [3] |
Anticancer Activity
The anticancer potential of N-substituted benzimidazoles is typically evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) or the growth inhibition percentage (GI50) are key parameters in these assays.
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| Substituted 1-(1-ethy-1H-benzimidazol-2-yl) ethanone 3e | NCI-60 panel | GI50 | 0.19 - 92.7 | [12] |
| N-alkylated-2-phenyl-1H-benzimidazole 1e | MDA-MB-231 (Breast Cancer) | IC50 | 21.93 | [3] |
| N-alkylated-2-(p-methoxyphenyl)-1H-benzimidazole 2g | MDA-MB-231 (Breast Cancer) | IC50 | Not Specified (Most effective) | [3] |
| N-substituted benzimidazole derivative 8 | MCF-7 (Breast Cancer) | IC50 | 8.76 µg/mL | [13] |
| N-substituted benzimidazole derivative 5 | MCF-7 (Breast Cancer) | IC50 | 11.78 µg/mL | [13] |
| N-substituted benzimidazole derivative 6 | MCF-7 (Breast Cancer) | IC50 | 15.48 µg/mL | [13] |
Experimental Protocols
To ensure reproducibility, detailed experimental protocols are essential. Below are representative procedures for the key steps in the synthesis and bioevaluation of N-alkylated benzimidazoles.
Synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol
This procedure is adapted from a general N-alkylation method.[8]
-
Dissolve Benzimidazole: In a round-bottom flask, dissolve benzimidazole in anhydrous dimethylformamide (DMF).
-
Add Base: Add anhydrous potassium carbonate (K2CO3) to the solution and stir the mixture at room temperature.
-
Add Alkylating Agent: Slowly add 3-bromopropan-1-ol to the reaction mixture.
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 30°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Oxidation of 3-(1H-Benzimidazol-1-yl)propan-1-ol to this compound
This is a general procedure for the oxidation of a primary alcohol to an aldehyde.[14][15]
-
Prepare Oxidizing Agent: Prepare a solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, in a suitable solvent (e.g., dichloromethane).
-
Add Alcohol: Slowly add a solution of 3-(1H-benzimidazol-1-yl)propan-1-ol in the same solvent to the oxidizing agent at a controlled temperature (often 0°C or room temperature).
-
Reaction: Stir the reaction mixture for the time required to complete the oxidation, as monitored by TLC.
-
Work-up: Quench the reaction and work up according to the specific oxidizing agent used. This may involve filtration, extraction, and washing.
-
Purification: Purify the resulting aldehyde by column chromatography.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC).
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize Formazan: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Workflow
The following diagram illustrates the general workflow from synthesis to bioassay for N-alkylated benzimidazoles.
Caption: Workflow for the synthesis and bioassay of this compound.
Conclusion
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. passmyexams.co.uk [passmyexams.co.uk]
- 7. myschool.ng [myschool.ng]
- 8. mdpi.com [mdpi.com]
- 9. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Semantic Scholar [semanticscholar.org]
- 10. Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. savemyexams.com [savemyexams.com]
- 15. m.youtube.com [m.youtube.com]
A Roadmap for the Preclinical Evaluation of 3-(Benzimidazol-1-yl)propanal: A Head-to-Head Comparison with Commercially Available Antifungal and Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide array of biological activities.[1][2][3] This guide introduces "3-(Benzimidazol-1-yl)propanal," a novel benzimidazole derivative, and provides a comprehensive framework for its head-to-head comparison against established, commercially available compounds in two key therapeutic areas: antifungal and anticancer therapy. Due to the novelty of this compound, this document serves as a proposed roadmap for its synthesis and evaluation, providing detailed experimental protocols and the necessary tools for a robust comparative analysis.
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves the N-alkylation of benzimidazole. A common method for such a synthesis is the reaction of benzimidazole with an appropriate alkyl halide. In this case, a protected form of 3-halopropanal, such as a 3-halopropanal acetal, would be used to prevent unwanted reactions with the aldehyde functionality. The reaction would be carried out in the presence of a base to deprotonate the benzimidazole, facilitating the nucleophilic substitution. The final step would involve the deprotection of the acetal to yield the desired aldehyde.
Part 1: Antifungal Activity Evaluation
Benzimidazole derivatives have a long-standing history as effective antifungal agents.[1][4] Their mechanism of action often involves the disruption of microtubule synthesis in fungal cells, leading to cell cycle arrest and death.[4] To assess the potential of this compound as a novel antifungal, a direct comparison with a widely used commercial drug is proposed.
Commercial Compound for Comparison: Fluconazole
Fluconazole is a triazole antifungal drug commonly used to treat a variety of fungal infections. It will serve as the benchmark for evaluating the antifungal efficacy of the target compound.
Comparative Data Table: Antifungal Activity
The following table should be populated with the experimental data obtained from the antifungal susceptibility testing. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, will be the primary endpoint.
| Compound | Test Organism (e.g., Candida albicans) | MIC (µg/mL) |
| This compound | ||
| Fluconazole (Positive Control) | ||
| No-Drug Control | No Inhibition |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Fungal Inoculum:
-
A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in RPMI-1640 medium to a concentration of 1 x 10³ to 5 x 10³ cells/mL.
2. Preparation of Drug Dilutions:
-
Stock solutions of this compound and Fluconazole are prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold dilutions are made in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.
3. Inoculation and Incubation:
-
Each well containing the drug dilution is inoculated with the fungal suspension.
-
A growth control well (fungal suspension without any drug) and a sterility control well (medium only) are included.
-
The microtiter plate is incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the drug at which there is no visible growth of the fungus.
Part 2: Anticancer Activity Evaluation
The anticancer potential of benzimidazole derivatives is a significant area of research.[5][6][7] Many of these compounds exert their effects by interfering with microtubule polymerization, a critical process for cell division in rapidly proliferating cancer cells.[6][8] This section outlines a strategy to evaluate the cytotoxic effects of this compound against cancer cells in comparison to a known benzimidazole-based anticancer agent.
Commercial Compound for Comparison: Mebendazole
Mebendazole, an anthelmintic drug, has been repurposed and is widely studied for its anticancer properties.[5][6][7][8] It acts by disrupting microtubule formation, leading to cell cycle arrest and apoptosis in various cancer cell lines.[9][10] It serves as a relevant positive control for this investigation.
Comparative Data Table: Anticancer Activity
The following table is designed to compare the cytotoxic effects of the test compound and the commercial drug on a selected cancer cell line. The IC50 value, the concentration of a drug that is required for 50% inhibition of cell viability, will be the key metric.
| Compound | Cancer Cell Line (e.g., HeLa, MCF-7, HCT-116) | IC50 (µM) |
| This compound | ||
| Mebendazole (Positive Control) | ||
| Untreated Control | N/A |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
-
A suitable cancer cell line (e.g., HeLa, MCF-7, or HCT-116) is seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of this compound and Mebendazole for 24-72 hours. A vehicle control (e.g., DMSO) is also included.
3. MTT Incubation:
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
4. Formazan Solubilization:
-
The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
5. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Visualizations
To further clarify the proposed experimental plan and the potential mechanism of action, the following diagrams are provided.
Caption: Proposed experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Postulated mechanism of action for benzimidazole-based compounds targeting microtubule polymerization.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. researchgate.net [researchgate.net]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. rjptonline.org [rjptonline.org]
- 6. How Mebendazole Could Revolutionize Non-Traditional Cancer Care| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - ecancer [ecancer.org]
- 9. Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Independent Verification of the Biological Targets of 3-(Benzimidazol-1-yl)propanal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological targets of "3-(Benzimidazol-1-yl)propanal" with alternative compounds, supported by experimental data from studies on structurally related molecules. Due to the limited publicly available information on "this compound," this analysis is based on the well-documented activities of the broader benzimidazole class of compounds, particularly N-substituted derivatives.
Introduction to Benzimidazole Derivatives
Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This scaffold is a crucial component in a variety of pharmacologically active agents.[1] Derivatives of benzimidazole are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Their mechanism of action is diverse and often involves interaction with key cellular macromolecules.
Putative Biological Targets of this compound
Based on the extensive research on benzimidazole derivatives, "this compound" is predicted to interact with one or more of the following biological targets. The N-alkylation at the 1-position can influence the compound's binding affinity and selectivity.[3]
Primary Putative Targets:
-
Tubulin: Benzimidazole derivatives are well-known inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5][6]
-
Topoisomerases (I & II): These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination. Several benzimidazole compounds have been shown to inhibit the catalytic activity of topoisomerase I and II, leading to DNA damage and cell death.[7][8][9]
-
Kinases: The benzimidazole scaffold is a common feature in many kinase inhibitors.[10][11] Specific kinases that are often targeted by benzimidazole derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can block cancer cell proliferation and survival.[12]
-
Akt (Protein Kinase B): A key node in cell survival and proliferation pathways.[13]
-
Casein Kinase 1 Delta (CK1δ): Involved in the regulation of various cellular processes, including circadian rhythms and cell cycle progression.[14]
-
-
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair. Inhibition of PARP, particularly in cancers with existing DNA repair defects (e.g., BRCA mutations), can lead to synthetic lethality.[15][16][17]
Comparative Analysis with Alternative Compounds
This section compares the potential activity of "this compound" (inferred from related compounds) with established drugs targeting similar pathways.
Quantitative Data Summary
| Target | Compound Class | Example Compound | IC50 / Ki | Cell Line / Assay Conditions |
| Tubulin Polymerization | Benzimidazole | Compound 7n (a benzimidazole carboxamide) | IC50: 5.05 ± 0.13 μM | Tubulin polymerization assay |
| Benzimidazole | Compound 12b (an indazole/benzimidazole analogue) | Average IC50: 50 nM | Various cancer cell lines | |
| Topoisomerase I | Benzimidazole-Triazole Hybrid | Compound 4h | IC50: 4.56 ± 0.18 μM | A549 lung carcinoma cells |
| Benzimidazole-Triazole Hybrid | Compound 4b | IC50: 7.34 ± 0.21 μM | A549 lung carcinoma cells | |
| Topoisomerase II | Benzimidazole-Chalcone Hybrid | - | pIC50 values reported | LNCaP prostate cancer cells |
| 2,5-disubstituted-benzoxazole | Compound 6 (2-(p-nitrobenzyl)benzoxazole) | IC50: 17.4 mM | Eukaryotic DNA topoisomerase II assay | |
| EGFR Kinase | Benzimidazole/1,2,3-triazole Hybrid | Compound 10e | IC50: 73 nM | EGFR enzyme assay |
| Benzimidazole/1,2,3-triazole Hybrid | Compound 6i | IC50: 78 nM | EGFR enzyme assay | |
| PARP-1 | Benzimidazole Carboxamide | Compound 78 (2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide) | Ki: 1.6 nM | PARP enzyme assay |
| Benzimidazole Derivative | Compound 19A10 | IC50: 4.62 nM | PARP1 enzyme assay | |
| Beta-Adrenergic Receptors | Beta-Blocker (Alternative Target Class) | Propranolol | - | Non-selective β-adrenergic receptor antagonist |
Experimental Protocols
Tubulin Polymerization Inhibition Assay
Objective: To determine the effect of a test compound on the in vitro polymerization of tubulin.
Methodology:
-
Purified tubulin (e.g., from porcine brain) is kept on ice to prevent spontaneous polymerization.
-
A reaction mixture is prepared containing tubulin, a GTP-regeneration system, and a buffer (e.g., PIPES buffer).
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (DMSO) and a known inhibitor (e.g., nocodazole) are included.
-
The reaction is initiated by raising the temperature to 37°C.
-
The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.[6]
Topoisomerase I and II Relaxation Assay
Objective: To assess the inhibitory effect of a compound on the catalytic activity of topoisomerase I or II.
Methodology:
-
Supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.
-
The reaction mixture contains the supercoiled DNA, purified human topoisomerase I or II, and a reaction buffer. For topoisomerase II, ATP is also required.
-
The test compound is added at various concentrations. A known inhibitor (e.g., camptothecin for Topo I, etoposide for Topo II) serves as a positive control.
-
The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
The IC50 value is determined as the concentration of the compound that inhibits 50% of the topoisomerase activity.[7]
Kinase Inhibition Assay (Example: EGFR)
Objective: To measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Methodology:
-
A recombinant kinase (e.g., EGFR) and a specific substrate peptide are used.
-
The kinase reaction is performed in a buffer containing ATP (often radiolabeled, e.g., [γ-³²P]ATP) and magnesium ions.
-
The test compound is pre-incubated with the kinase before the addition of the substrate and ATP to initiate the reaction.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a set time.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing).
-
The amount of incorporated phosphate is quantified using a scintillation counter or by other detection methods (e.g., fluorescence-based assays).
-
The IC50 value represents the concentration of the inhibitor that reduces the kinase activity by 50%.[12]
PARP-1 Inhibition Assay
Objective: To determine the inhibitory potential of a compound against PARP-1 activity.
Methodology:
-
A colorimetric or fluorescent assay kit is commonly used.
-
The assay is typically performed in a 96-well plate format.
-
Recombinant human PARP-1 enzyme is incubated with a histone-coated plate in the presence of biotinylated NAD+ and activated DNA.
-
The test compound is added at various concentrations. A known PARP inhibitor (e.g., olaparib or veliparib) is used as a positive control.
-
The plate is incubated to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histones.
-
The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the incorporated biotinylated poly(ADP-ribose).
-
A colorimetric HRP substrate is added, and the absorbance is measured.
-
The IC50 value is calculated from the dose-response curve.[18]
Visualizations
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 13. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches [scirp.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Benchmarking the performance of "3-(Benzimidazol-1-yl)propanal" in established experimental models
Benchmarking "3-(Benzimidazol-1-yl)propanal": A Comparative Guide for Researchers
Initial investigations reveal a significant gap in publicly available research on the specific compound "this compound." While the broader family of benzimidazole derivatives has been extensively studied for a wide range of biological activities, this particular molecule has not been the subject of published benchmarking studies in established experimental models. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational framework for evaluating its performance. By leveraging the known activities of structurally similar benzimidazole compounds, we propose potential experimental models and offer standardized protocols for generating comparative data.
Potential Therapeutic Applications and Relevant Experimental Models
Benzimidazole derivatives are a prominent class of heterocyclic compounds known for their diverse pharmacological properties. Published research indicates their potential as:
-
Antimicrobial Agents: Many benzimidazole derivatives exhibit potent activity against various strains of bacteria and fungi.[1][2] Some have also been investigated for their efficacy against Mycobacterium tuberculosis.[1][2]
-
Anticancer Agents: Certain derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines.
-
Anti-inflammatory Agents: Benzimidazole compounds have been explored for their ability to inhibit inflammatory pathways, such as the NLRP3 inflammasome.[3][4]
-
Antiviral and Anthelmintic Agents: The benzimidazole core is a key feature of several commercially successful antiviral and anthelmintic drugs.[5][6]
-
Antimalarial Agents: Novel benzimidazole chemotypes have been identified as fast-acting antimalarial agents.[7]
Based on this established profile, "this compound" could be benchmarked in the following experimental models:
-
In Vitro Antimicrobial Susceptibility Testing: To determine its efficacy against a panel of pathogenic bacteria and fungi.
-
In Vitro Cytotoxicity Assays: To assess its potential as an anticancer agent against various cancer cell lines.
-
In Vitro Anti-inflammatory Assays: To measure its ability to modulate inflammatory responses in cell-based models.
-
In Vivo Animal Models: For efficacy and toxicity studies related to infection, cancer, or inflammation, following initial in vitro validation.
Comparative Performance Data: A Template for Analysis
To facilitate a direct comparison of "this compound" with alternative compounds, we recommend compiling experimental data in a structured format. The following table provides a template for summarizing key performance metrics.
| Compound | Experimental Model | Metric (e.g., MIC, IC50, LD50) | Value | Alternative/Control | Alternative's Value |
| This compound | S. aureus (ATCC 25923) | Minimum Inhibitory Concentration (MIC) | [Insert Data] | Ciprofloxacin | [Insert Data] |
| This compound | C. albicans (ATCC 10231) | Minimum Inhibitory Concentration (MIC) | [Insert Data] | Fluconazole | [Insert Data] |
| This compound | HeLa Cancer Cell Line | 50% Inhibitory Concentration (IC50) | [Insert Data] | Doxorubicin | [Insert Data] |
| This compound | LPS-stimulated Macrophages | IL-6 Inhibition (IC50) | [Insert Data] | Dexamethasone | [Insert Data] |
| This compound | Murine Sepsis Model | Survival Rate (%) | [Insert Data] | Vehicle Control | [Insert Data] |
Methodologies for Key Experiments
Detailed and reproducible experimental protocols are crucial for valid benchmarking. Below are standardized methodologies for foundational in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in appropriate broth medium.
-
Compound Dilution: "this compound" and a standard antibiotic/antifungal are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Cytotoxicity Assay: MTT Method
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of "this compound" and a standard chemotherapeutic agent for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The 50% Inhibitory Concentration (IC50) is calculated from the dose-response curve.
Visualizing Experimental Workflows and Pathways
To clearly illustrate the logical flow of experiments and the potential mechanisms of action, diagrams are an invaluable tool.
Caption: A generalized workflow for the comprehensive evaluation of "this compound".
Caption: A potential mechanism of action targeting the NLRP3 inflammasome.
This guide provides a starting point for the systematic evaluation of "this compound." As new data becomes available, it will be essential to update these frameworks to reflect the evolving understanding of this compound's performance and potential applications.
References
- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Developability-Focused Optimization Approach Allows Identification of in Vivo Fast-Acting Antimalarials: N-[3-[(Benzimidazol-2-yl)amino]propyl]amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Benzimidazol-1-yl)propanal: A Guide for Laboratory Professionals
For immediate reference, treat 3-(Benzimidazol-1-yl)propanal as a hazardous chemical waste. Due to its benzimidazole and aldehyde moieties, it should be handled with care, assuming potential toxicity, irritant properties, and environmental hazards. Always consult your institution's specific safety data sheet (SDS) and waste disposal protocols before proceeding.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety principles and data from related chemical compounds.
Hazard Assessment and Data Summary
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[1][2] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Damage | Causes serious eye damage.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
| Flammability | May be a combustible liquid.[3] |
| Aquatic Hazard | Potentially harmful to aquatic life.[1][3] |
This data is for propionaldehyde and should be used as a precautionary reference for this compound.
Experimental Protocol: Step-by-Step Disposal Procedure
The overriding principle for managing laboratory waste is to have a disposal plan before beginning any experiment.[4] All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise by your institution's safety office.[5]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[2][6]
-
Prevent contact with skin and eyes.[6]
-
Keep away from heat, sparks, and open flames as it may be combustible.[2][7]
2. Waste Segregation and Container Selection:
-
Do not mix with incompatible waste. Aldehydes can be reactive.
-
Collect waste this compound in a designated, properly labeled hazardous waste container.[8][9]
-
Use a container compatible with the chemical. Plastic is often preferred for liquid waste.[8] The container must have a secure, tight-fitting lid.[9]
-
If the compound is in a solid form, it should be stored in its original container if possible, with a hazardous waste label applied.[10]
3. Labeling of Waste Containers:
-
Clearly label the waste container with the following information:[9]
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The date the waste was first added to the container.
-
Any known hazards (e.g., "Irritant," "Potentially Toxic").
-
4. Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[8]
-
The storage area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[10]
-
Ensure the container is kept closed except when adding waste.[8]
5. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[8]
-
Do not pour chemical waste down the drain.[8]
-
Do not dispose of chemical waste in the regular trash.
6. Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be properly decontaminated.
-
For containers that held acutely hazardous waste, triple rinsing is required.[4][5] The rinsate must be collected and disposed of as hazardous waste.[4][5]
-
After decontamination, deface or remove all labels from the empty container before disposing of it as regular trash.[5]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
References
- 1. download.basf.com [download.basf.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Effective Lab Chemical Waste Management [emsllcusa.com]
- 10. gaiaca.com [gaiaca.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
